Heliosupine
Description
This compound has been reported in Cynoglossum germanicum, Cynoglossum zeylanicum, and other organisms with data available.
See also: Comfrey Root (part of); Comfrey Leaf (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSGCYGUWHGOPY-UKLMUADPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@]([C@H](C)O)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32728-78-2 | |
| Record name | Heliosupine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32728-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heliosupine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032728782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HELIOSUPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW15Z680DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Heliosupine Biosynthesis Pathway in Cynoglossum officinale: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of heliosupine, a prominent pyrrolizidine alkaloid (PA) found in Cynoglossum officinale (Hound's tongue). PAs are a class of secondary metabolites known for their toxicity and potential pharmacological applications. This document details the enzymatic steps involved in the formation of the constituent necine base, heliotridine, and the necic acid moiety, angelic acid. It also outlines the general experimental protocols used in the study of this pathway and presents visualizations of the key biosynthetic routes. While significant progress has been made in elucidating the initial steps of PA biosynthesis, this guide also highlights the existing knowledge gaps, particularly concerning the later stages of the pathway and its regulation in C. officinale.
Introduction
Cynoglossum officinale L., commonly known as hound's tongue, is a biennial plant belonging to the Boraginaceae family. It is known to produce a variety of pyrrolizidine alkaloids (PAs), which are believed to serve as a chemical defense mechanism against herbivores.[1] this compound is one of the major PAs found in this species and is an ester composed of the necine base heliotridine and two necic acids: angelic acid and echimidinic acid.[2] The biosynthesis of PAs is a complex process that involves enzymes from primary metabolism as well as pathway-specific enzymes. Understanding this pathway is crucial for applications in toxicology, drug development, and metabolic engineering of plants.
The this compound Biosynthesis Pathway
The biosynthesis of this compound can be divided into two main branches: the formation of the necine base (heliotridine) and the synthesis of the necic acid moieties (angelic acid and echimidinic acid).
Biosynthesis of the Necine Base: Heliotridine
The biosynthesis of the necine base starts from the amino acid L-arginine, which is converted to putrescine. The first committed step in the PA-specific pathway is the formation of homospermidine from putrescine and spermidine, catalyzed by homospermidine synthase (HSS).[3]
Key Enzymes and Intermediates:
-
Homospermidine Synthase (HSS): This enzyme catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine.[3] In Cynoglossum officinale, HSS expression has been detected in the roots, specifically in the endodermis of young roots and later in the pericycle.[4]
-
Homospermidine Oxidase (HSO): While not yet characterized in C. officinale, studies in the related species Heliotropium indicum have shown that a copper-containing amine oxidase (HSO) catalyzes the double oxidation of homospermidine to form the bicyclic intermediate, 1-formylpyrrolizidine.[5][6] This is a key step in the formation of the pyrrolizidine ring system.
-
Subsequent Steps: The pathway is proposed to proceed from 1-formylpyrrolizidine to trachelanthamidine.[7] The exact enzymatic steps leading from trachelanthamidine to the final necine base, heliotridine, in C. officinale have not yet been elucidated. This likely involves hydroxylation and desaturation reactions.
Biosynthesis of the Necic Acid: Angelic Acid
Angelic acid, which esterifies the 7-hydroxy group of heliotridine in this compound, is derived from the amino acid L-isoleucine.[2] The biosynthesis of angelic acid is part of the degradation pathway of isoleucine.
Key Steps:
-
Transamination of L-isoleucine to form α-keto-β-methylvalerate.
-
Oxidative decarboxylation to yield α-methylbutyryl-CoA.
-
Dehydrogenation to form tiglyl-CoA.
-
Hydrolysis of tiglyl-CoA to tiglic acid.
-
Isomerization of tiglic acid to angelic acid.
Esterification
The final step in the biosynthesis of this compound is the esterification of the necine base, heliotridine, with the necic acids, angelic acid and echimidinic acid. The enzymes responsible for this esterification, likely acyltransferases, have not yet been identified in Cynoglossum officinale.
Quantitative Data
Currently, there is a significant lack of publicly available quantitative data on the this compound biosynthesis pathway in Cynoglossum officinale. This includes enzyme kinetic parameters (Km, Vmax) for the biosynthetic enzymes and in planta concentrations of pathway intermediates. The total pyrrolizidine alkaloid content in the leaves of C. officinale has been reported to be significantly higher in younger leaves compared to older leaves, with concentrations up to 190 times greater.[8] Dead leaves have been found to contain no detectable levels of PAs.[8] The relative abundance of different PAs, including this compound, has been studied, with the highest levels generally found in the inflorescences.[1]
Experimental Protocols
The study of the this compound biosynthesis pathway employs a range of molecular and analytical techniques. Below are generalized protocols based on methods described in the literature for PA research.
Pyrrolizidine Alkaloid Extraction and Quantification
This protocol provides a general workflow for the extraction and analysis of PAs from Cynoglossum officinale.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Cell-Specific Expression of Homospermidine Synthase Involved in Pyrrolizidine Alkaloid Biosynthesis in Three Species of the Boraginales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantae.org [plantae.org]
- 7. researchgate.net [researchgate.net]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
Heliosupine mechanism of action as an acetylcholinesterase inhibitor.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine, a pyrrolizidine alkaloid found in various plant species, has emerged as a compound of interest in the field of neuropharmacology due to its potential to inhibit acetylcholinesterase (AChE). AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is central to the therapeutic effect of drugs used in the treatment of Alzheimer's disease and other neurological disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound as an AChE inhibitor, consolidating available quantitative data, outlining relevant experimental protocols, and visualizing key pathways and workflows.
Quantitative Data on the Acetylcholinesterase Inhibitory Activity of this compound and Related Pyrrolizidine Alkaloids
The inhibitory potential of this compound and its derivatives against acetylcholinesterase has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its related compounds isolated from Solenanthus lanatus.
| Compound | IC50 (mM) |
| This compound | 0.53 - 0.60 |
| 3'-O-Acetylthis compound N-oxide | 0.53 - 0.60 |
| This compound N-oxide | 0.53 - 0.60 |
| 7-O-Angeloylechinatine N-oxide | 0.53 - 0.60 |
Data sourced from a study on pyrrolizidine alkaloids from Solenanthus lanatus.
Mechanism of Action: Insights from Computational Docking
Computational studies have provided valuable insights into the binding mode of this compound and other heliotridine-type alkaloids to the active site of acetylcholinesterase.[1] These studies suggest that the interaction is primarily non-covalent, with the alkaloid binding within the active site gorge of the enzyme.
The key interactions predicted by molecular docking include:
-
Hydrogen Bonding: The hydroxyl groups of the this compound molecule are predicted to form hydrogen bonds with amino acid residues in the active site of AChE.
-
Hydrophobic Interactions: The pyrrolizidine ring and other non-polar regions of the this compound structure are likely to engage in hydrophobic interactions with aromatic residues lining the active site gorge.
A computational analysis of heliotridine-type pyrrolizidine alkaloids as AChE inhibitors established that the presence of a hydroxylated chain is crucial for their activity.[1] The docking calculations were performed using Torpedo californica AChE as a model system, as is common in such studies.[1]
Experimental Protocols
While specific, detailed experimental protocols for the determination of the AChE inhibitory activity of this compound are not extensively published, the standard method employed for such assessments is the spectrophotometric method developed by Ellman. What follows is a generalized protocol based on this widely accepted methodology.
Ellman's Method for Acetylcholinesterase Inhibition Assay
This method relies on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (e.g., pH 8.0)
-
Test compound (this compound) solution at various concentrations
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer. The concentrations of these reagents should be optimized for the specific assay conditions.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution (this compound) at different concentrations or the positive control.
-
DTNB solution
-
AChE solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway: Cholinergic Neurotransmission
The following diagram illustrates the basic cholinergic signaling pathway and the point of intervention for an acetylcholinesterase inhibitor like this compound.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound on AChE.
Experimental Workflow: Ellman's Method
The workflow for determining the AChE inhibitory activity of a compound using Ellman's method is depicted below.
Caption: Experimental workflow for the Ellman's acetylcholinesterase inhibition assay.
Logical Relationship: this compound Binding to AChE Active Site
Based on computational docking studies, the following diagram illustrates the key interactions between this compound and the active site of acetylcholinesterase.
Caption: Predicted binding interactions of this compound within the AChE active site.
Conclusion and Future Directions
The available evidence indicates that this compound acts as a moderate inhibitor of acetylcholinesterase. Computational models suggest a binding mode within the enzyme's active site gorge, driven by hydrogen bonding and hydrophobic interactions. While the IC50 values for this compound and its derivatives have been determined, a comprehensive understanding of its mechanism of action requires further investigation.
Future research should focus on:
-
Detailed Enzyme Kinetics: Elucidating the precise mode of inhibition (e.g., competitive, non-competitive, or mixed) and determining key kinetic parameters such as the inhibition constant (Ki).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of this compound analogues to identify the key structural features responsible for AChE inhibition and to optimize potency.
-
In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of cholinergic dysfunction to determine its therapeutic potential.
-
Selectivity Profiling: Investigating the selectivity of this compound for AChE over other cholinesterases, such as butyrylcholinesterase, which is important for minimizing potential side effects.
A more complete characterization of the pharmacological profile of this compound will be essential to fully evaluate its promise as a lead compound for the development of new therapies targeting the cholinergic system.
References
The In Vivo Odyssey of Heliosupine: A Technical Guide to its Pharmacokinetics and Metabolism
Disclaimer: Comprehensive in vivo pharmacokinetic and metabolism data specifically for Heliosupine is limited in the public domain. This guide provides a detailed overview based on the well-established principles of pyrrolizidine alkaloid (PA) toxicology and the known metabolic pathways of structurally related heliotridine-type PAs. The experimental protocols and quantitative data presented are representative of studies conducted on this class of compounds and should be considered as a general framework for research on this compound.
Introduction to this compound and Pyrrolizidine Alkaloids
This compound is a member of the pyrrolizidine alkaloid family, a large group of natural toxins produced by numerous plant species. The toxicity of many PAs, including likely that of this compound, is not inherent to the parent molecule but arises from its metabolic activation, primarily in the liver. Understanding the in vivo journey of these compounds—their absorption, distribution, metabolism, and excretion (ADME)—is paramount for toxicological assessment and the development of potential mitigation strategies. This guide delves into the expected pharmacokinetic profile and metabolic fate of this compound, drawing parallels from closely related PAs.
General Pharmacokinetic Profile of Pyrrolizidine Alkaloids
Following oral ingestion, PAs are generally absorbed from the gastrointestinal tract.[1] A significant portion of these compounds is then transported to the liver, the primary site of metabolic transformation.[1] The lipophilicity of PAs allows for their distribution to various tissues, and some have been shown to cross the placenta.[1] Excretion of PAs and their metabolites occurs through urine, feces, and even milk.[1]
Table 1: Expected In Vivo Pharmacokinetic Parameters for this compound (Qualitative)
| Parameter | Expected Characteristic | Rationale based on Pyrrolizidine Alkaloid Class Properties |
| Absorption | Rapid to moderate | PAs are generally well-absorbed from the gastrointestinal tract following oral administration.[1] |
| Distribution | Wide | The lipophilic nature of many PAs facilitates their distribution into various tissues beyond the liver.[1] |
| Metabolism | Primarily hepatic | The liver is the main organ responsible for the metabolic activation and detoxification of PAs.[1] |
| Bioactivation | Formation of reactive pyrrolic metabolites | Cytochrome P450 enzymes in the liver are known to convert PAs into highly reactive dehydropyrrolizidine alkaloids (DHPAs).[2] |
| Detoxification | N-oxidation and hydrolysis | Formation of N-oxides and hydrolysis of the ester groups are considered major detoxification pathways for PAs.[3] |
| Excretion | Renal and fecal routes | Parent compounds and their metabolites are typically eliminated from the body via urine and feces.[1] |
The Metabolic Journey of a Heliotridine-Type Pyrrolizidine Alkaloid
The metabolism of PAs is a double-edged sword, leading to both detoxification and bioactivation. For heliotridine-type PAs like this compound, the metabolic pathways are well-characterized and crucial for their toxicological profile.
Bioactivation Pathway
The primary route of bioactivation involves the oxidation of the pyrrolizidine nucleus by hepatic cytochrome P450 monooxygenases (CYPs) to form reactive dehydropyrrolizidine alkaloid (DHPA) esters. These intermediates are highly electrophilic and can readily react with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.[4] The DHPA esters can further hydrolyze to the relatively more stable but still reactive 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[4]
Detoxification Pathways
Concurrent with bioactivation, several detoxification pathways exist. One major route is the N-oxidation of the tertiary nitrogen in the necine base, forming N-oxides which are generally more water-soluble and less toxic.[3] Another significant detoxification mechanism is the hydrolysis of the ester bonds, which cleaves the necic acid moieties from the pyrrolizidine core, yielding less reactive products.[3] Furthermore, the reactive DHPA metabolites can be conjugated with glutathione (GSH), a critical cellular antioxidant, to form GSH-adducts that are then excreted.[2]
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Single-cell and subcellular pharmacokinetic imaging allows insight into drug action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming metabolic pathways in vivo with CRISPR/Cas9 genome editing to treat hereditary tyrosinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the in vitro and in vivo metabolism of Cladribine (Leustatin, Movectro) in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Heliosupine Beyond Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Heliotropium genus. While the anticholinesterase activity of some PAs has been documented, this compound and its congeners possess a broader and more complex pharmacological profile. This technical guide delves into the significant biological activities of this compound and closely related pyrrolizidine alkaloids, moving beyond AChE inhibition to explore their cytotoxic, pro-apoptotic, hepatotoxic, antioxidant, and anti-inflammatory properties. Understanding these activities is crucial for drug development, toxicological assessment, and ethnobotanical research. This document provides a consolidated overview of quantitative data, detailed experimental protocols, and the underlying cellular and molecular pathways.
Cytotoxic and Anticancer Activities
Pyrrolizidine alkaloids, including those from Heliotropium species, have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is a cornerstone of their pharmacological profile, suggesting potential applications in oncology, though often linked with general toxicity.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and related compounds has been quantified in numerous studies. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) and other relevant metrics against several human cancer cell lines.
| Compound/Extract | Cell Line | Assay Type | Result | Reference |
| H. ramosissimum Methanolic Extract | Colo-205 (Colon Carcinoma) | SRB | IC50: 18.60 µg/mL | [1] |
| 7-Angeloyl Heliotrine | Sarcoma 180 | In vivo | 41.7% inhibition at 5µg/kg/day | [2] |
| Heliotrine | MCF-7 (Breast Cancer) | Not Specified | 75% to 29% viability reduction | [2] |
| H. indicum Methanolic Extract | MCF-7 (Breast Cancer) | Not Specified | CTC50: 97.54 µg/ml | [3] |
| Heliotrine | HepG2-CYP3A4 (Liver Carcinoma) | Cell Viability | Strong decrease (44% viability) | [4] |
| H. indicum Ethanolic Extract | NCI-H226 (Lung Cancer) | SRB | IC50: 51.90±2.35 µg/ml | [5][6] |
| H. indicum Ethanolic Extract | A549 (Lung Cancer) | SRB | IC50 >100 µg/ml | [5][6] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a common method for determining cytotoxicity based on the measurement of cellular protein content.[1]
Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Plating: Seed a 96-well plate with a cell suspension (e.g., 5 × 10³ cells per well in 100 μL of complete medium) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound. Replace the medium in the wells with 100 μL of medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period of 72 hours.
-
Cell Fixation: Gently replace the treatment medium with 150 μL of cold 10% Trichloroacetic Acid (TCA) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the TCA solution and wash the wells five times with distilled water to remove excess TCA. Air dry the plate completely.
-
Staining: Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and quickly wash the wells five times with 1% acetic acid to remove unbound dye. Air dry the plate.
-
Solubilization: Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value using a dose-response curve.[7]
Visualization: General Cytotoxicity Assay Workflow
Caption: Workflow for a typical absorption-based cytotoxicity assay.
Pro-Apoptotic Mechanisms of Action
A primary mechanism underlying the cytotoxicity of pyrrolizidine alkaloids is the induction of apoptosis, or programmed cell death. PAs can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the systematic dismantling of the cell.[8]
Signaling Pathways in PA-Induced Apoptosis
This compound and related PAs induce apoptosis through a complex signaling cascade:
-
Intrinsic Pathway: PAs can cause cellular stress, particularly through the generation of Reactive Oxygen Species (ROS).[9] This leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 and caspase-9 to form the apoptosome, which activates caspase-9.[8][9]
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF, FasL) to their corresponding receptors on the cell surface. This binding recruits adaptor proteins like FADD and TRADD, leading to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates caspase-8 and -10.[8]
-
Common Pathway: Both pathways converge on the activation of executioner caspases, primarily caspase-3 and -7. These caspases cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation and the morphological changes characteristic of apoptosis.[9]
Visualization: Pyrrolizidine Alkaloid-Induced Apoptosis
Caption: Intrinsic and extrinsic pathways of PA-induced apoptosis.
Experimental Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10]
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a test compound.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1 × 10⁶ cells in a T25 flask) and incubate. Treat the cells with the desired concentration of this compound for a specified time to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant collected earlier.
-
Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the cell pellet twice with cold Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Hepatotoxicity: A Critical Biological Effect
The most widely recognized toxic effect of pyrrolizidine alkaloids is their hepatotoxicity, which can lead to a condition known as hepatic sinusoidal obstruction syndrome (HSOS).[8] This activity is not a therapeutic benefit but a critical toxicological endpoint.
Mechanism of Hepatotoxicity
The hepatotoxicity of this compound is not caused by the parent molecule itself but by its metabolic activation products.
-
Metabolic Activation: In the liver, cytochrome P450 enzymes (primarily CYP3A4) metabolize the 1,2-unsaturated necine base of this compound into highly reactive dehydropyrrolizidine alkaloids (DHPAs), such as dehydroheliotridine.[8]
-
Macromolecular Adduction: These DHPAs are potent electrophiles that readily form adducts with cellular nucleophiles, including DNA and proteins.[8]
-
Cellular Damage: This adduction leads to widespread cellular damage, including oxidative stress, mitochondrial dysfunction, and the initiation of apoptosis in hepatic sinusoidal endothelial cells and hepatocytes.[9]
-
HSOS Development: The damage to sinusoidal endothelial cells causes them to detach, slough off, and obstruct the sinusoidal blood flow, leading to the characteristic features of HSOS: congestion, portal hypertension, and liver dysfunction.[8][12]
Visualization: PA Metabolic Activation and Hepatotoxicity
Caption: Pathway of this compound metabolic activation and hepatotoxicity.
Other Notable Biological Activities
Beyond cytotoxicity and hepatotoxicity, this compound and related compounds exhibit antioxidant and anti-inflammatory properties.
Quantitative Data on Antioxidant and Anti-inflammatory Activities
| Activity | Compound/Extract | Assay Type | Result | Reference |
| Antioxidant | Heliotrine | DPPH Radical Scavenging | IC50: 151.40 µg/ml | [13][14] |
| Antioxidant | H. indicum Ethanolic Extract | DPPH Radical Scavenging | EC50: 28.91±4.26 µg/ml | [5][6][15] |
| Anti-inflammatory | H. indicum Ethanolic Extract | Nitric Oxide (NO) Inhibition | IC50: 24.17±2.12 µg/ml | [5][6][15] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[13]
Objective: To determine the antioxidant capacity of a test compound by its ability to reduce the stable DPPH radical.
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., Ascorbic acid).
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing different concentrations of the test compound or standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[5][6]
Objective: To quantify the inhibition of NO production by a test compound in LPS-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulating them with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Griess Reaction: Mix an aliquot of the cell culture supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.
Conclusion
This compound exhibits a range of potent biological activities that extend far beyond acetylcholinesterase inhibition. Its profile is dominated by strong cytotoxic and pro-apoptotic effects, which are intrinsically linked to its significant hepatotoxicity, a hallmark of unsaturated pyrrolizidine alkaloids. The mechanisms involve metabolic activation to reactive pyrrolic esters that damage cellular macromolecules, inducing apoptosis through both intrinsic and extrinsic pathways. Additionally, evidence suggests that related compounds possess noteworthy antioxidant and anti-inflammatory properties. This complex profile underscores the dual nature of this compound as both a potential scaffold for anticancer drug development and a significant phytotoxin. Further research is required to uncouple the desired cytotoxic effects from the dose-limiting hepatotoxicity to explore any potential therapeutic window.
References
- 1. Heliotropium ramosissimum metabolic profiling, in silico and in vitro evaluation with potent selective cytotoxicity against colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical, antibacterial, and anticancer activity of Heliotropium indicum. [wisdomlib.org]
- 4. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmatonline.com [jmatonline.com]
- 6. Cytotoxic, Anti-inflammatory and Antioxidant Activities of Heliotropium indicum Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. phytopharmajournal.com [phytopharmajournal.com]
- 13. bjbmb.org [bjbmb.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Discovery and Isolation of Heliosupine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine, a pyrrolizidine alkaloid, is a naturally occurring compound found in various species of the Heliotropium genus. Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic secondary metabolites known for their significant biological activities, including hepatotoxicity. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound from Heliotropium species. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, toxicology, and drug development. This document details the experimental protocols for extraction and isolation, summarizes quantitative data, and provides visualizations of the isolation workflow and the general toxicological pathways of pyrrolizidine alkaloids.
Discovery and Occurrence
This compound is recognized as one of the major pyrrolizidine alkaloids present in Heliotropium supinum L., alongside other related alkaloids such as supinine, echinatine, and heliotrine.[1] Its presence has also been reported in other Heliotropium species. The total pyrrolizidine alkaloid content in Heliotropium species can vary significantly, generally ranging from 0.5% to 5.0% of the plant's dry weight.[2]
Quantitative Data Summary
The following table summarizes the quantitative data gathered from various studies on the extraction and analysis of pyrrolizidine alkaloids from Heliotropium species. It is important to note that specific yield percentages for this compound are not consistently reported in the literature; the data often pertains to the total alkaloid extract.
| Parameter | Value | Species | Plant Part | Reference |
| Total Alkaloid Content | 0.5 - 5.0% of dry weight | Heliotropium species | Aerial parts | [2] |
| Total Alkaloid Extract Yield | ~3.14 g from Denizli ecotype, ~2.54 g from Izmir ecotype | Heliotropium hirsutissimum | Fresh leaves | [3] |
| Total Alkaloids | 13.14% - 11.42% | Heliotropium species | Leaves | [4] |
Experimental Protocols
This section provides a detailed methodology for the extraction and isolation of this compound from Heliotropium species, based on established protocols for pyrrolizidine alkaloid isolation.
Plant Material Collection and Preparation
-
Collection: Aerial parts of the Heliotropium species (e.g., H. supinum) are collected during their flowering season.
-
Drying: The plant material is air-dried in the shade at room temperature until a constant weight is achieved.
-
Grinding: The dried plant material is ground into a coarse powder using a mechanical mill.
Extraction of Crude Alkaloids
-
Maceration: The powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature. The plant material is soaked in the solvent for a period of 24-48 hours, and the process is repeated multiple times to ensure complete extraction.
-
Acid-Base Extraction:
-
The combined alcoholic extracts are concentrated under reduced pressure to yield a crude residue.
-
The residue is acidified with 1% hydrochloric acid (HCl) and then partitioned with a non-polar solvent like petroleum ether or chloroform to remove fats and other non-alkaloidal components.
-
The acidic aqueous layer, containing the alkaloid salts, is then basified to a pH of 9-10 with a base such as ammonium hydroxide (NH₄OH).
-
The basified solution is then extracted multiple times with a chlorinated solvent like chloroform or dichloromethane to transfer the free alkaloids into the organic phase.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude alkaloid mixture.
-
Isolation and Purification of this compound
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography for separation.
-
Stationary Phase: Silica gel is a commonly used adsorbent.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol. The fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of chloroform, methanol, and ammonium hydroxide (e.g., in a ratio of 85:14:1) can be used for the separation of pyrrolizidine alkaloids.
-
Visualization: The spots on the TLC plates can be visualized by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.
-
-
Preparative TLC or HPLC: Fractions containing this compound, as identified by TLC comparison with a reference standard, can be further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Structural Elucidation
The structure of this compound is elucidated using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook. The fragmentation of pyrrolizidine alkaloids typically involves the cleavage of the ester bonds and the pyrrolizidine ring system.
Typical Fragmentation Pattern of Pyrrolizidine Alkaloids: A study on the mass spectra of nine pyrrolizidine alkaloids, including this compound, revealed characteristic fragmentation patterns.[5]
Figure 1: General fragmentation pathway for a diester pyrrolizidine alkaloid in Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework of the molecule. Although a dedicated publication with the complete assigned ¹H and ¹³C NMR spectra for this compound was not identified in the conducted search, data for structurally similar pyrrolizidine alkaloids like Lasiocarpine and Heliotrine N-oxide are available and can be used for comparative analysis.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the isolation of this compound and the proposed toxicological signaling pathway for pyrrolizidine alkaloids.
Figure 2: General workflow for the isolation of this compound from Heliotropium species.
Pyrrolizidine alkaloids, including this compound, are known to be hepatotoxic. Their toxicity is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These reactive metabolites can then exert their toxic effects through various mechanisms.
Figure 3: Proposed general signaling pathway for pyrrolizidine alkaloid-induced hepatotoxicity.
Conclusion
This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of this compound from Heliotropium species. While a detailed experimental protocol for isolation is outlined, it is important to note the current gap in the publicly available, specific NMR spectral data for this compound. The provided information on the general toxicological pathways of pyrrolizidine alkaloids offers a basis for further research into the specific mechanisms of action of this compound. This guide serves as a valuable resource for scientists in the fields of natural product chemistry and toxicology, facilitating further investigation into this and other related bioactive compounds.
References
The Stereochemistry and Isomers of Heliosupine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and isomers of Heliosupine, a pyrrolizidine alkaloid of significant interest in toxicology and pharmacology. The document details the structural nuances of this compound and its known stereoisomers, presents comparative quantitative data on their biological activities, outlines experimental protocols for their analysis, and visualizes key structural and metabolic pathways.
Introduction to this compound and its Stereochemical Complexity
This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. PAs are a large group of hepatotoxic, and in some cases carcinogenic, compounds. The toxicity of these alkaloids is intrinsically linked to their chemical structure, particularly their stereochemistry. This compound possesses multiple stereocenters, giving rise to a number of stereoisomers, each with potentially different biological activities and toxicological profiles. Understanding the precise three-dimensional arrangement of atoms in these isomers is critical for accurate risk assessment and for exploring any potential therapeutic applications.
Stereochemistry of this compound and its Isomers
This compound has a complex molecular structure with four defined stereocenters and one E/Z isomeric center in its necic acid moiety. The absolute configuration of this compound has been determined, providing a basis for understanding its relationship with other stereoisomers.
This compound
The systematic IUPAC name for this compound is [(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate. This name precisely defines the spatial arrangement at each chiral center.
Echimidine: A Key Diastereomer
Echimidine is a well-known diastereomer of this compound. The key stereochemical difference lies at the C7 position of the pyrrolizidine nucleus and the C2' position of the necic acid. The IUPAC name for Echimidine is [(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate.
dot
Caption: Chemical structures of this compound and its diastereomer, Echimidine.
Other Known Isomers of the Echimidine Family
Recent research has identified other isomers that co-elute with Echimidine under certain analytical conditions. These include Echihumiline and Hydroxymyoscorpine, which are C-7 isomers of Echimidine. While their complete stereochemical elucidation is ongoing, they represent important additions to the family of this compound-related stereoisomers.
Quantitative Data on Biological Activity
The stereochemical differences between this compound isomers directly influence their biological activity, particularly their hepatotoxicity. The following table summarizes available quantitative data.
| Compound | Biological Activity | Assay System | IC50 Value (µg/mL) | Reference |
| Echimidine | Hepatotoxicity | Rat Hepatocyte Primary Culture | 9.26 - 14.14 | [1] |
| Echihumiline | Hepatotoxicity | Rat Hepatocyte Primary Culture | 9.26 - 14.14 | [1] |
| Hydroxymyoscorpine | Hepatotoxicity | Rat Hepatocyte Primary Culture | 9.26 - 14.14 | [1] |
Note: The reported IC50 range for the isomers reflects the challenges in their complete separation and individual testing.
Experimental Protocols
This section details the methodologies for the extraction, separation, and identification of this compound and its isomers from plant material.
Extraction of Pyrrolizidine Alkaloids
-
Sample Preparation: Air-dry and grind the plant material to a fine powder.
-
Extraction:
-
Extract the powdered material with 0.05 M H2SO4 in 50% methanol by sonication or maceration.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice and combine the supernatants.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Condition an Oasis MCX SPE cartridge with methanol followed by water.
-
Load the acidic extract onto the cartridge.
-
Wash the cartridge with 0.1 M HCl to remove impurities.
-
Wash with methanol to remove further impurities.
-
Elute the PAs with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Separation and Identification by LC-MS/MS
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reversed-phase C18 column (e.g., X-Bridge C18).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in 95% methanol.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to achieve separation of the isomers.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known isomers.
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for each isomer to ensure specificity and sensitivity.
-
dot
Caption: Experimental workflow for the analysis of this compound and its isomers.
Signaling Pathway of Pyrrolizidine Alkaloid Toxicity
The toxicity of this compound and its isomers, like other PAs, is not inherent to the parent molecule but is a result of metabolic activation in the liver. This process is a critical signaling pathway leading to cellular damage.
dot
References
A Comparative Analysis of Heliosupine N-oxide and Its Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds, some of which exhibit significant biological activities, including toxicity. Among these, heliosupine and its metabolite, this compound N-oxide, have garnered interest within the scientific community. This technical guide provides an in-depth comparison of the biological activities of this compound N-oxide and its free base form, this compound. Understanding the differences in their activity is crucial for researchers in toxicology, pharmacology, and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of these compounds.
Comparative Biological Activity: A Quantitative Overview
The biological activity of pyrrolizidine alkaloids and their N-oxides can differ significantly. Generally, the N-oxide forms are considered to be less toxic than their corresponding free bases. This reduced toxicity is often attributed to the lower lipophilicity of the N-oxide, which leads to decreased absorption by cells. However, it is important to note that this compound N-oxide can be reduced back to the more toxic free base, this compound, both in the intestine and the liver, a critical consideration for in vivo studies.
Muscarinic Acetylcholine Receptor (mAChR) Inhibition
One of the identified biological activities of this compound N-oxide is the inhibition of muscarinic acetylcholine receptors (mAChRs).
| Compound | Target | Activity (IC50) |
| This compound N-oxide | Muscarinic Acetylcholine Receptor (mAChR) | 350 μM[1][2][3][4][5][6] |
| This compound (Free Base) | Muscarinic Acetylcholine Receptor (mAChR) | Data not available in the reviewed literature |
Table 1: Comparative inhibitory activity of this compound N-oxide and this compound on Muscarinic Acetylcholine Receptors.
Cytotoxicity
| Compound | General Cytotoxicity | Specific Data (e.g., IC50, LD50) |
| This compound N-oxide | Generally considered less toxic than the free base. | Specific comparative data for this compound N-oxide is not available in the reviewed literature. |
| This compound (Free Base) | Generally considered more toxic than the N-oxide. | Specific comparative data for this compound is not available in the reviewed literature. |
Table 2: General and Specific Cytotoxicity Comparison.
Experimental Protocols
To aid researchers in the design of their studies, this section outlines typical experimental protocols for assessing the biological activities discussed above.
Muscarinic Acetylcholine Receptor (mAChR) Inhibition Assay
A common method to determine the inhibitory activity of a compound on mAChRs is through a competitive binding assay.
Objective: To determine the concentration of the test compound (this compound or this compound N-oxide) that inhibits 50% of the binding of a known radiolabeled ligand to mAChRs (IC50).
Materials:
-
Cell line expressing the desired mAChR subtype (e.g., CHO-K1 cells)
-
Membrane preparation from the expressing cells
-
Radiolabeled ligand (e.g., [³H]N-methylscopolamine)
-
Test compounds (this compound and this compound N-oxide)
-
Assay buffer (e.g., PBS with BSA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture the mAChR-expressing cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with an excess of a known unlabeled antagonist (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters with cold assay buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Objective: To determine the concentration of the test compound that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
Test compounds (this compound and this compound N-oxide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the test compound concentration and determine the IC50 value.
Signaling Pathways
To visualize the molecular interactions and downstream effects of this compound and this compound N-oxide, the following diagrams illustrate the relevant signaling pathways.
Muscarinic Acetylcholine Receptor (M1 and M3) Signaling Pathway
Muscarinic receptors M1 and M3 are coupled to Gq proteins. Upon activation by an agonist (or inhibition by an antagonist like this compound N-oxide), a signaling cascade is initiated.
M1/M3 mAChR Gq Signaling Pathway Inhibition
Pyrrolizidine Alkaloid-Induced Hepatotoxicity Pathway
The hepatotoxicity of pyrrolizidine alkaloids like this compound is initiated by their metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These metabolites can then induce cellular damage through various mechanisms, including apoptosis.
General Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
Conclusion
This technical guide consolidates the current understanding of the comparative biological activities of this compound N-oxide and its free base, this compound. The available data indicates that this compound N-oxide is an inhibitor of muscarinic acetylcholine receptors and is generally less toxic than its free base counterpart, a common characteristic among pyrrolizidine alkaloids. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers investigating these compounds. Further studies are warranted to obtain direct comparative quantitative data on the cytotoxicity and receptor binding affinities of both this compound and its N-oxide to provide a more complete toxicological and pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism [mdpi.com]
- 4. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Comparative cytotoxicity and genotoxicity of cobalt (II, III) oxide, iron (III) oxide, silicon dioxide, and aluminum oxide nanoparticles on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Angelic Acid and Echimidinic Acid Components of Heliosupine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine is a pyrrolizidine alkaloid (PA), a class of naturally occurring esters found in numerous plant species. PAs are known for their potential toxicity, primarily hepatotoxicity, which arises from the metabolic activation of the necine base by cytochrome P450 enzymes in the liver. Structurally, this compound is a diester, composed of a retronecine-type necine base, angelic acid, and echimidinic acid.[1] This guide provides a detailed overview of the angelic acid and echimidinic acid components of this compound, covering their chemical properties, biosynthesis, analytical methodologies, and known biological activities, with a focus on experimental data and protocols relevant to researchers in the fields of natural product chemistry, toxicology, and drug development.
Chemical Structure and Physicochemical Properties
This compound's structure is characterized by the esterification of the C7 hydroxyl group of the retronecine base with angelic acid and the C9 hydroxyl group with echimidinic acid.
The physicochemical properties of this compound and its constituent acids are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂₀H₃₁NO₇ | 397.46 | 32728-78-2 |
| Angelic Acid | C₅H₈O₂ | 100.12 | 565-63-9 |
| Echimidinic Acid | C₇H₁₄O₅ | 178.18 | 548-52-7 |
Spectroscopic Data
Mass Spectrometry (MS)
| m/z | Interpretation |
| 397 | [M]⁺ Molecular ion |
| 220 | [M - Echimidinic acid]⁺ |
| 138 | Characteristic fragment for 1,2-unsaturated necine base esterified at C9 |
| 120 | Characteristic fragment for 1,2-unsaturated necine base |
| 94 | Further fragmentation of the necine base |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, tabulated 1H and 13C NMR data for this compound and echimidinic acid are not available in the cited literature. However, 1H NMR spectral data for angelic acid has been reported.
Table: 1H NMR (CDCl₃) Data for Angelic Acid
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-3 | 6.1 | q | 7.2 |
| CH₃-2 | 2.0 | d | 1.5 |
| CH₃-4 | 1.9 | d | 7.2 |
Biosynthesis of Angelic and Echimidinic Acids
The necic acid components of this compound are derived from amino acid precursors. Angelic acid biosynthesis originates from L-isoleucine, while echimidinic acid is derived from L-valine.[2]
Experimental Protocols
Isolation and Purification of Pyrrolizidine Alkaloids from Plant Material
The following is a general protocol for the extraction and isolation of pyrrolizidine alkaloids from plant sources such as Cynoglossum species.[3]
1. Extraction: a. Air-dry and powder the plant material (e.g., roots, aerial parts). b. Macerate the powdered material with methanol (MeOH) at room temperature for 48-72 hours. c. Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.
2. Acid-Base Extraction: a. Dissolve the crude extract in 0.5 M H₂SO₄. b. Wash the acidic solution with diethyl ether or chloroform to remove lipophilic compounds. c. Basify the aqueous layer to pH 9-10 with concentrated ammonia solution. d. Extract the alkaloids into an organic solvent such as chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v).
3. Purification: a. Concentrate the organic extract containing the free alkaloids. b. Subject the concentrated extract to column chromatography on silica gel or alumina. c. Elute with a gradient of chloroform and methanol, with increasing polarity. d. Monitor fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent. e. Combine fractions containing the target compounds and purify further using preparative TLC or HPLC if necessary.
Quantitative Analysis by HPLC-MS/MS
This protocol outlines a method for the quantification of this compound in plant extracts, adapted from validated methods for pyrrolizidine alkaloids.[4][5]
1. Sample Preparation and Extraction: a. Weigh 1.0 g of homogenized, dried plant material into a centrifuge tube. b. Add 10 mL of extraction solvent (e.g., 0.1% formic acid in 50% aqueous methanol). c. Vortex for 1 minute, then sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the combined supernatant onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the pyrrolizidine alkaloids with methanol. e. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
3. HPLC-MS/MS Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and an internal standard.
4. Quantification: a. Prepare a calibration curve using a certified reference standard of this compound. b. Analyze the prepared samples and quantify the amount of this compound by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Biological Activity and Signaling Pathways
Direct experimental evidence specifically linking this compound, angelic acid, or echimidinic acid to the modulation of distinct cellular signaling pathways is limited in the available literature. However, studies on similarly named or structured compounds can provide potential avenues for investigation.
It is important to note that angelicin , a furocoumarin, is a different compound from angelic acid . Studies on angelicin have shown that it can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the phosphorylation of IκBα and NF-κBp65, thereby inhibiting the MAPK and NF-κB signaling pathways.[1]
Similarly, echinocystic acid , a triterpenoid, has been shown to provide neuroprotective effects by inhibiting the JNK signaling pathway, which is involved in its anti-apoptotic and anti-inflammatory activities.[6] These findings for structurally different compounds highlight potential pathways that could be investigated for this compound and its components.
Conclusion
This compound, through its constituent angelic and echimidinic acid moieties, represents a complex natural product with significant toxicological relevance. While general methods for the analysis of pyrrolizidine alkaloids are well-established, there is a notable lack of comprehensive, publicly available spectroscopic data, particularly high-resolution 1H and 13C NMR assignments for this compound and echimidinic acid. Furthermore, the specific molecular mechanisms and cellular signaling pathways modulated by this compound and its components remain largely unexplored. Future research should focus on the complete structural elucidation of these compounds using modern spectroscopic techniques and on investigating their interactions with key cellular targets to better understand their biological activities and toxicological profiles. Such data are critical for drug development professionals and researchers working on the safety and potential applications of natural products.
References
- 1. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinocystic acid, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Genotoxicity and Carcinogenicity of Pyrrolizidine Alkaloids, with a Focus on Heliosupine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxicity and carcinogenicity of pyrrolizidine alkaloids (PAs), a large class of natural toxins found in numerous plant species worldwide. The focus is on the mechanisms of action, quantitative toxicological data, and the experimental methodologies used to assess their risk. Heliosupine, a heliotridine-type open diester PA, is highlighted as a representative compound.
Introduction to Pyrrolizidine Alkaloids (PAs)
Pyrrolizidine alkaloids are secondary metabolites produced by an estimated 6,000 plant species, representing a significant source of natural toxicants in the food chain and herbal remedies.[1] Structurally, they consist of a necine base, which is a pyrrolizidine ring system, and one or more esterified necic acids. The presence of a 1,2-unsaturated double bond in the necine base is a key structural feature for their toxicity.[2] PAs are classified based on the structure of the necine base (e.g., retronecine, heliotridine, otonecine) and the nature of the esterified necic acids (e.g., monoesters, open diesters, macrocyclic diesters).[1] Many of these compounds are known to be hepatotoxic, genotoxic, and carcinogenic in humans and animals.[3]
Metabolic Activation: The Gateway to Toxicity
Pyrrolizidine alkaloids are pro-genotoxins, meaning they are not inherently reactive with DNA. Their genotoxic and carcinogenic effects are contingent upon metabolic activation, which primarily occurs in the liver.[4] This bioactivation is a multi-step process initiated by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[5]
The metabolic activation cascade can be summarized as follows:
-
Dehydrogenation: CYP enzymes catalyze the dehydrogenation of the 1,2-unsaturated necine base to form highly reactive pyrrolic esters, also known as dehydro-pyrrolizidine alkaloids (dehydro-PAs).[6]
-
Hydrolysis and Formation of DHP: These dehydro-PAs are unstable and can be hydrolyzed to a common reactive metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[7]
-
Detoxification Pathways: Concurrently, PAs can undergo detoxification through two primary routes: N-oxidation to form PA N-oxides, which are generally less toxic and more readily excreted, and hydrolysis by carboxylesterases to the necine base and necic acids, which are also considered detoxification products.[7] However, there is evidence that PA N-oxides can be reduced back to the parent PA in the gut, acting as a reservoir.
Genotoxicity: Mechanisms and Quantitative Assessment
The primary mechanism of PA-induced genotoxicity is the formation of covalent adducts between the reactive metabolite DHP and DNA bases. A specific set of DHP-derived DNA adducts is considered a common biomarker for exposure to carcinogenic PAs.[8] These adducts can lead to a variety of genotoxic events, including:
-
DNA cross-linking (both DNA-DNA and DNA-protein)
-
DNA strand breaks
-
Chromosomal aberrations
-
Micronucleus formation
-
Gene mutations
The genotoxic potency of PAs is highly dependent on their chemical structure. Generally, diesters (both macrocyclic and open) are more potent than monoesters.
Quantitative Genotoxicity Data
The following table summarizes in vitro genotoxicity data for several PAs, providing a basis for potency comparison. Data is primarily from studies using human-derived liver cell lines, which are metabolically competent or engineered to express key CYP enzymes.
| Pyrrolizidine Alkaloid | Structural Class | Assay System | Endpoint | Lowest Effective Concentration (µM) | Reference |
| Lasiocarpine | Open Diester | HepG2 | Micronucleus Induction | 3.2 | [9] |
| Riddelliine | Cyclic Diester | HepG2 | Micronucleus Induction | 3.2 | [9] |
| Retrorsine | Cyclic Diester | HepG2 | Micronucleus Induction | 32 | [9] |
| Echimidine | Open Diester | HepG2 | Micronucleus Induction | 32 | [9] |
| Seneciphylline | Cyclic Diester | HepG2 | Micronucleus Induction | 100 | [9] |
| Europine | Monoester | HepG2 | Micronucleus Induction | 100 | [9] |
| Lycopsamine | Monoester | HepG2 | Micronucleus Induction | 100 | [9] |
| Heliotrine | Monoester | F344 rat liver microsomes | DNA Adduct Formation | Lower than diesters | [8] |
Note: Specific quantitative genotoxicity data for this compound is limited in the reviewed literature. As an open diester, its potency is expected to be comparable to other open diesters like lasiocarpine and echimidine.
Experimental Protocols for Genotoxicity Assessment
A variety of in vitro and in vivo assays are employed to evaluate the genotoxicity of PAs. The in vitro cytokinesis-block micronucleus (CBMN) assay is a widely used and robust method for detecting both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.
Protocol: In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay
This protocol is a generalized procedure for assessing the genotoxicity of PAs in a metabolically competent cell line (e.g., HepG2 or CYP3A4-overexpressing TK6 cells).
-
Cell Culture: Maintain the chosen cell line in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Seed cells into culture vessels (e.g., 96-well plates or chamber slides) at a density that allows for cell division.
-
Treatment: After allowing cells to attach (typically 24 hours), expose them to a range of concentrations of the test PA (e.g., this compound) and appropriate negative (solvent) and positive controls. For PAs, a metabolic activation system (like rat liver S9 fraction or the use of metabolically competent cells) is crucial.[10]
-
Addition of Cytochalasin B: At a specified time post-treatment (e.g., 4-6 hours for a 24-hour total exposure), add cytochalasin B to the culture medium at a final concentration that inhibits cytokinesis without being overly cytotoxic (e.g., 3-6 µg/mL).[11] This allows for the accumulation of binucleated cells.
-
Incubation: Continue incubation for a period equivalent to 1.5-2 normal cell cycles to allow cells that were in S-phase at the time of treatment to divide and form binucleated cells.
-
Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).[12]
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.[13] A micronucleus is a small, separate nucleus-like body in the cytoplasm.
-
Cytotoxicity Assessment: Concurrently, assess cytotoxicity using measures like the Cytokinesis-Block Proliferation Index (CBPI) or relative cell counts to ensure that observed genotoxicity is not a secondary effect of high toxicity.[13]
-
Data Analysis: Statistically analyze the micronucleus frequency data to determine if there is a significant, dose-dependent increase compared to the negative control. Benchmark dose (BMD) modeling can be used to derive a quantitative measure of genotoxic potency.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, heliotrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 14. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heliosupine and Cynoglossophine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine, also known as cynoglossophine, is a pyrrolizidine alkaloid (PA) found in various plant species, notably those belonging to the Boraginaceae family, such as Cynoglossum officinale (Hound's Tongue). PAs are a large group of naturally occurring esters of necine bases, and many are known for their hepatotoxicity, carcinogenicity, and genotoxicity. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its biological activities, toxicological profile, and the experimental methodologies used for its characterization.
Chemical and Physical Properties
This compound is a diester pyrrolizidine alkaloid. Its structure consists of a retronecine base esterified with angelic acid and echimidinic acid.
| Property | Value |
| Molecular Formula | C₂₀H₃₁NO₇ |
| Molecular Weight | 397.46 g/mol |
| CAS Number | 32728-78-2 |
| PubChem CID | 5281732 |
Biological Activity and Quantitative Data
The biological activities of this compound are primarily associated with its toxicity, a characteristic shared with many other unsaturated pyrrolizidine alkaloids. However, specific quantitative data for many of its biological effects are not extensively documented in publicly available literature.
Acetylcholinesterase Inhibition
Some pyrrolizidine alkaloids have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.
| Compound | Target | Activity | Value | Reference |
| This compound | Acetylcholinesterase (AChE) | IC₅₀ | 0.57 mM | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.[2][3]
Toxicological Profile
The toxicity of this compound, like other PAs, is primarily a result of its metabolic activation in the liver.
General Mechanism of Pyrrolizidine Alkaloid Toxicity
Unsaturated PAs are metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters. These metabolites are electrophilic and can readily alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. The primary target organ for PA toxicity is the liver, where they can cause veno-occlusive disease.
Cytotoxicity
Genotoxicity
The pyrrolic esters formed from this compound metabolism can form DNA adducts, leading to mutations and chromosomal damage. Standard genotoxicity assays can be employed to evaluate the DNA-damaging potential of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of each this compound dilution to the respective wells.
-
Add 50 µL of AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of acetylthiocholine iodide solution to each well.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human hepatoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for another 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value can be calculated from the dose-response curve.
Genotoxicity Assay (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Cells treated with this compound
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with image analysis software
Procedure:
-
Treat cells with different concentrations of this compound for a specific duration.
-
Embed the cells in a thin layer of LMA on a microscope slide pre-coated with NMA.
-
Lyse the cells by immersing the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Unwind the DNA by placing the slides in an alkaline electrophoresis buffer.
-
Perform electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail".
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).
Signaling Pathways and Mechanisms of Action
Specific signaling pathways directly modulated by this compound are not well-defined in the literature. However, the general mechanism of toxicity for pyrrolizidine alkaloids provides a framework for understanding its potential molecular interactions.
Proposed General Signaling Pathway for Pyrrolizidine Alkaloid-Induced Toxicity
The diagram below illustrates the generally accepted pathway for PA-induced toxicity, which is applicable to this compound.
Caption: Proposed metabolic activation and toxicity pathway of this compound.
The reactive pyrrolic esters can induce cellular stress responses, potentially activating pathways such as:
-
p53 Signaling: DNA damage can lead to the activation of the p53 tumor suppressor protein, which can trigger cell cycle arrest to allow for DNA repair or induce apoptosis if the damage is too severe.
-
MAPK Signaling: Cellular stress can activate various mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
-
NF-κB Signaling: Protein adducts and oxidative stress can activate the NF-κB signaling pathway, a key regulator of the inflammatory response.
Experimental and Logical Workflows
Workflow for Assessing Biological Activity
The following diagram outlines a typical workflow for investigating the biological activity of a compound like this compound.
Caption: General workflow for biological activity assessment.
Logical Relationship for Toxicity Assessment
This diagram illustrates the logical progression from exposure to toxic outcome for this compound.
Caption: Logical flow from this compound exposure to toxicity.
Conclusion
This compound (cynoglossophine) is a pyrrolizidine alkaloid with known toxic properties, particularly hepatotoxicity, which is mediated by its metabolic activation to reactive pyrrolic esters. While its acetylcholinesterase inhibitory activity has been quantified, further research is needed to determine specific quantitative data for its cytotoxic and genotoxic effects and to elucidate the precise signaling pathways it modulates. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to further investigate the biological and toxicological properties of this compound. A deeper understanding of its mechanisms of action is crucial for assessing its risk to human health and for exploring any potential pharmacological applications.
References
Methodological & Application
Application Notes: Extraction of Heliosupine from Plant Material
Introduction
Heliosupine is a pyrrolizidine alkaloid (PA), a class of secondary metabolites commonly found in plant families such as Boraginaceae, Asteraceae, and Fabaceae.[1][2][3] These compounds are esters of a necine base and one or more necic acids.[1] this compound has been identified in plants such as Cynoglossum germanicum, Cynoglossum zeylanicum, and Heliotropium supinum.[4][5][6] Due to the potential toxicity of pyrrolizidine alkaloids, their extraction and analysis are significant for research in toxicology, pharmacology, and drug development.[1][3]
The extraction of this compound, like other alkaloids, leverages its basic nature and solubility characteristics. A common and effective method is acid-base extraction, which involves converting the alkaloid into its salt form to separate it from other non-basic plant constituents.[1][7] Subsequent purification is typically achieved through various chromatographic techniques.[1][2] This document provides a detailed protocol for the extraction, purification, and analysis of this compound from plant material.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁NO₇ | [4][6] |
| Molecular Weight | 397.46 g/mol | [4][6] |
| CAS Number | 32728-78-2 | [4][6] |
| Appearance | Solid at room temperature | [4] |
| Boiling Point | 535.7°C at 760 mmHg | [4] |
| Solubility | Soluble in DMSO, Ethanol, Water (with difficulty) | [4] |
Plant Sources Containing this compound
| Plant Species | Family | Part(s) Containing this compound | Reference(s) |
| Heliotropium supinum | Boraginaceae | Leaves and Roots | [5] |
| Cynoglossum zeylanicum | Boraginaceae | Not specified | [4][6] |
| Cynoglossum germanicum | Boraginaceae | Not specified | [4][6] |
| Amsinckia tessellata | Boraginaceae | Not specified | [8] |
| Symphytum spp. | Boraginaceae | Not specified | [8] |
Solvents for Pyrrolizidine Alkaloid Extraction
| Solvent | Polarity | Typical Use | Notes |
| Ethanol / Methanol | Polar | Initial crude extraction of fresh or dried plant material.[5][7][9] | Often used in maceration or Soxhlet extraction.[9][10][11] Can extract a wide range of compounds. |
| Water (acidified) | Highly Polar | Used to form soluble alkaloid salts during acid-base extraction.[7] | Typically acidified with HCl or sulfuric acid to a pH of 2-3. |
| Chloroform | Non-polar | Extraction of the free alkaloid base from the basified aqueous solution.[7] | The polarity order is Hexane < Chloroform < Ethyl acetate < Acetone < Methanol < Water.[12] |
| Dichloromethane | Intermediate Polarity | Alternative to chloroform for extracting the free base.[10][13] | Can be used in continuous liquid-liquid extraction.[13] |
| Ethyl Acetate | Intermediate Polarity | Used for partitioning and in some chromatographic steps. | Can be used in successive extractions to isolate compounds of intermediate polarity.[14] |
Summary of a General Extraction and Purification Protocol
| Step | Parameter | Typical Value/Method | Purpose |
| 1. Sample Prep | Drying | Air-drying or freeze-drying | To preserve phytochemicals and prepare for grinding.[9] |
| Grinding | Mechanical grinder | To increase surface area for efficient extraction.[11] | |
| 2. Crude Extraction | Method | Maceration with 95% Ethanol | To create a crude extract containing alkaloids and other phytochemicals.[5][15] |
| Solid:Solvent Ratio | 1:10 (w/v) | To ensure complete soaking of the plant material. | |
| Duration | 24-72 hours | To allow for sufficient diffusion of compounds into the solvent.[5][9] | |
| 3. Acid-Base Extraction | Acidification | 0.5 N HCl | To convert alkaloids to their water-soluble salt forms.[7] |
| Basification | 15% NaOH to pH 10 | To convert alkaloid salts back to their free base form.[7] | |
| L-L Extraction | Chloroform | To separate the free base from the aqueous solution.[7] | |
| 4. Purification | Method | Silica Gel Column Chromatography | To isolate this compound from other co-extracted alkaloids and impurities.[2] |
| Mobile Phase | Chloroform with increasing amounts of Methanol | To elute compounds based on polarity.[7] | |
| 5. Analysis | Method | HPLC-UV | For quantification and purity assessment.[3][16] |
| Column | C18 reverse-phase | Standard for separation of many organic molecules.[15][16] | |
| Detection | 220-280 nm | UV absorbance range for many alkaloids. |
Experimental Protocols
Protocol 1: Plant Material Preparation
-
Collection and Authentication: Collect the desired plant parts (e.g., leaves and roots of Heliotropium supinum).[5] Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-14 days, or until brittle. Alternatively, freeze-dry (lyophilize) the material to better preserve heat-labile compounds.[9]
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.[5][11] Store the powder in an airtight, light-proof container at 4°C.
Protocol 2: Acid-Base Extraction of this compound
-
Maceration: Macerate 100 g of the dried plant powder in 1 L of 95% ethanol in a sealed container for 24 hours at room temperature with occasional shaking.[5]
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction on the plant residue two more times with fresh ethanol. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract.[7][15]
-
Acidification: Dissolve the crude extract in 500 mL of 0.5 N HCl. This step protonates the nitrogen atom in the this compound, forming a water-soluble salt.[7]
-
Defatting: Extract the acidic solution with 3 x 250 mL of n-hexane or chloroform to remove fats, oils, and other non-polar, non-basic compounds. Discard the organic layers.
-
Basification: Adjust the pH of the remaining aqueous layer to approximately 10 using 15% NaOH or ammonium hydroxide.[7] This deprotonates the alkaloid salt, converting it back to the free base, which is less soluble in water.
-
Free Base Extraction: Extract the basified aqueous solution with 4 x 250 mL of chloroform or dichloromethane.[7][13] The free this compound base will move into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in chloroform and pack it into a glass column.[2]
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol).[7]
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL).
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1) and a visualizing agent like Dragendorff's reagent or potassium iodoplatinate, which are used for detecting alkaloids.[7]
-
Pooling and Concentration: Combine the fractions that contain the purified this compound (as determined by TLC) and evaporate the solvent to obtain the isolated compound.
Protocol 4: Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: Prepare a mobile phase, for example, a gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Sample Preparation: Dissolve a precisely weighed amount of the purified this compound in the mobile phase to prepare a stock solution. Create a series of dilutions for a calibration curve.
-
Injection: Inject 10-20 µL of the sample and standards onto the column.
-
Detection: Monitor the eluent at a suitable wavelength (e.g., 220 nm).
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical flow of the acid-base extraction for this compound isolation.
References
- 1. mdpi.com [mdpi.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ChE | 32728-78-2 | Invivochem [invivochem.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. This compound | C20H31NO7 | CID 5281732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biosciencejournals.com [biosciencejournals.com]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 15. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography [mdpi.com]
- 16. Quantitative analysis of quercetin in Euphorbia helioscopia L by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Purchasing Heliosupine Analytical Reference Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Heliosupine analytical reference standards. It is intended to guide researchers, scientists, and drug development professionals in the accurate quantification and in-vitro assessment of this compound.
Sourcing and Handling of this compound Analytical Reference Standards
This compound (CAS No: 32728-78-2) is a pyrrolizidine alkaloid that serves as a critical reference material for quality control, analytical method development, and toxicological studies. Several reputable suppliers offer this compound and its derivatives as analytical reference standards.
Table 1: Suppliers of this compound Analytical Reference Standards
| Supplier | Product Name | CAS Number | Purity | Available Forms |
| PhytoLab | This compound phyproof® Reference Substance | 32728-78-2 | ≥90% (HPLC) | Free Base |
| This compound N-oxide phyproof® Reference Substance | 31701-88-9 | ≥90% (HPLC) | N-oxide | |
| This compound sulfate phyproof® Reference Substance | 32728-78-2 (refers to free base) | ≥90% (HPLC) | Sulfate Salt | |
| Sigma-Aldrich | This compound sulfate phyproof® Reference Substance | 32728-78-2 (refers to free base) | ≥90% (HPLC) | Sulfate Salt |
| This compound N-oxide phyproof® Reference Substance | 31701-88-9 | ≥90% (HPLC) | N-oxide | |
| AOBIOUS | This compound | 32728-78-2 | High Purity | Free Base |
| Biosynth | This compound | 32728-78-2 | >98% | Free Base |
| Real-Gene Labs | This compound | 32728-78-2 | >98% | Free Base |
Storage and Handling:
-
Storage: this compound reference standards should be stored at -20°C in a tightly sealed container, protected from light and moisture.
-
Handling: Due to its potential toxicity, handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Analytical Protocols: Quantification of this compound by LC-MS/MS
This protocol outlines a sensitive and selective method for the quantitative analysis of this compound in various matrices, such as plant extracts or biological samples, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Extraction:
-
Accurately weigh the homogenized sample (e.g., 1-2 g of dried plant material).
-
Add 20 mL of 0.05 M sulfuric acid.
-
Sonicate for 15-30 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the acidic extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the this compound with 10 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
LC-MS/MS Parameters
The following parameters provide a starting point for method development and can be optimized for specific instrumentation and matrices.
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | Reversed-phase C18, e.g., Kinetex EVO C18 (100 x 2.1 mm, 2.6 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+H]⁺) | m/z 398.2 |
| Product Ions (MRM Transitions) | Quantifier: m/z 138.1Qualifier: m/z 120.1 |
| Collision Energy | Optimize for the specific instrument, typically in the range of 15-30 eV. |
| Dwell Time | 50-100 ms |
Note: The precursor ion is based on the protonated molecule of this compound (C₂₀H₃₁NO₇, MW = 397.47). The product ions are common fragments for heliotridine-type pyrrolizidine alkaloids.
Experimental Workflow for LC-MS/MS Analysis
Application Notes and Protocols for Testing Heliosupine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine is a pyrrolizidine alkaloid (PA), a class of natural compounds known for their potential hepatotoxicity.[1] The evaluation of the cytotoxic effects of this compound is a critical step in toxicological assessment and drug development. These application notes provide detailed protocols for three common cell viability assays—MTT, MTS, and ATP-based assays—to quantitatively assess the cytotoxicity of this compound. The provided methodologies are designed for use in a research setting with metabolically active cell lines, such as the human hepatocellular carcinoma cell line HepG2, which is often used in hepatotoxicity studies.[2]
Data Presentation
The following table summarizes the cytotoxic effects of various pyrrolizidine alkaloids on different cell lines, as measured by cell viability assays. Note: Specific IC50 values for this compound were not found in the reviewed literature. The data presented for other PAs can serve as a reference for experimental design.
| Pyrrolizidine Alkaloid | Cell Line | Assay | Exposure Time (h) | IC50 / EC50 (µM) | Reference |
| Lasiocarpine | HepG2-CYP3A4 | Resazurin Reduction | 24 | 12.6 | [3] |
| Lasiocarpine | Primary Human Hepatocytes | Resazurin Reduction | 24 | 45 | [3] |
| Retrorsine | HepG2-CYP3A4 | Resazurin Reduction | 24 | 26.2 | [3] |
| Retrorsine | Primary Human Hepatocytes | Resazurin Reduction | 24 | 98 | [3] |
| Riddelliine | HepG2-CYP3A4 | Resazurin Reduction | 24 | 60.0 | [3] |
| Riddelliine | Primary Human Hepatocytes | Resazurin Reduction | 24 | 292 | [3] |
| Heliotrine | HepG2-CYP3A4 | Resazurin Reduction | 72 | ~60 | [4] |
| Senecionine | HepG2-CYP3A4 | Resazurin Reduction | 72 | ~40 | [4] |
| Monocrotaline | HepG2-CYP3A4 | Resazurin Reduction | 72 | ~250 | [4] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is a second-generation colorimetric assay where the reduction of MTS by viable cells produces a soluble formazan product, simplifying the procedure.
Materials:
-
This compound stock solution
-
HepG2 cells
-
DMEM with 10% FBS
-
MTS reagent (combined with an electron coupling agent like PES)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Follow the same procedure as in the MTT assay.
-
Compound Treatment: Follow the same procedure as in the MTT assay.
-
Incubation: Incubate for the desired exposure time.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
This compound stock solution
-
HepG2 cells
-
DMEM with 10% FBS
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for the desired exposure time.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add 100 µL of the CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability based on the luminescent signal relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells [mdpi.com]
- 4. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Heliosupine-Induced Hepatotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine is a pyrrolizidine alkaloid (PA), a class of natural phytotoxins known to cause significant liver damage in both humans and animals. The primary toxic effect of PAs is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease. Understanding the mechanisms of this compound-induced hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for establishing and evaluating animal models of this compound-induced liver injury.
Animal Models
Rodents, particularly rats and mice, are the most commonly used animal models for studying PA-induced hepatotoxicity due to their well-characterized physiology and the ability to reproduce key features of human liver injury.[1][2]
Mechanism of Hepatotoxicity
The hepatotoxicity of this compound, like other 1,2-unsaturated PAs, is initiated by its metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This process generates highly reactive pyrrolic metabolites.[3][4] These metabolites can then bind to cellular macromolecules, particularly proteins, forming pyrrole-protein adducts.[5][6] This covalent binding disrupts cellular function and triggers a cascade of downstream events, including:
-
Glutathione (GSH) Depletion: The reactive metabolites deplete cellular stores of glutathione, a critical antioxidant, rendering hepatocytes more susceptible to oxidative stress.[6][7]
-
Oxidative Stress: The imbalance between reactive oxygen species (ROS) production and antioxidant defense leads to oxidative damage to lipids, proteins, and DNA.
-
DNA Damage Response: The genotoxic pyrrolic metabolites can induce DNA damage, activating signaling pathways such as the Ataxia Telangiectasia Mutated (ATM) and p53 pathways, which can lead to cell cycle arrest or apoptosis.[3]
-
Apoptosis: Programmed cell death is a key feature of PA-induced hepatotoxicity, contributing to the loss of hepatocytes.
-
Inflammation and Fibrosis: Chronic exposure can lead to persistent inflammation and the activation of hepatic stellate cells, resulting in the deposition of extracellular matrix and the development of liver fibrosis. The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway plays a crucial role in this fibrogenic process.[1]
Data Presentation
Table 1: Biochemical Markers of this compound-Induced Hepatotoxicity
| Parameter | Expected Change | Time Point | Animal Model | Reference Compound Data |
| Alanine Aminotransferase (ALT) | Significant Increase | 24-72 hours post-administration | Rat/Mouse | >3-fold increase with monocrotaline (0.70 mmol/kg) in rats at 24h[6] |
| Aspartate Aminotransferase (AST) | Significant Increase | 24-72 hours post-administration | Rat/Mouse | Elevated with various PAs in a 28-day rat study[6] |
| Total Bilirubin | Increase | 48-72 hours post-administration | Rat/Mouse | Elevated in rats treated with retrorsine[1] |
| Alkaline Phosphatase (ALP) | Moderate Increase | Chronic studies | Rat/Mouse | Often elevated in chronic liver injury |
| Glutathione (GSH) | Significant Decrease | 6-24 hours post-administration | Rat/Mouse | Dose-dependent decrease with monocrotaline in rats[6] |
Table 2: Histopathological Findings in this compound-Induced Hepatotoxicity
| Feature | Description | Location | Severity |
| Hepatic Sinusoidal Obstruction Syndrome (HSOS) | |||
| Sinusoidal Dilation/Congestion | Widening and blood-filling of sinusoids | Centrilobular (Zone 3) | Moderate to Severe |
| Endothelial Cell Damage | Swelling, detachment, and necrosis of sinusoidal endothelial cells | Centrilobular (Zone 3) | Moderate to Severe |
| Hemorrhagic Necrosis | Bleeding into the liver parenchyma with hepatocyte death | Centrilobular (Zone 3) | Moderate to Severe |
| Hepatocellular Injury | |||
| Hepatocyte Necrosis/Apoptosis | Individual or grouped dead hepatocytes | Centrilobular (Zone 3) | Moderate to Severe |
| Megalocytosis | Enlargement of hepatocytes | Periportal (Zone 1) | Mild to Moderate (Chronic) |
| Fibrosis (Chronic) | |||
| Perisinusoidal Fibrosis | Deposition of collagen fibers around sinusoids | Centrilobular (Zone 3) | Mild to Severe |
| Bridging Fibrosis | Fibrous septa connecting portal tracts and central veins | Moderate to Severe |
Experimental Protocols
Protocol 1: Induction of Acute Hepatotoxicity with this compound in Rats
Objective: To establish a model of acute liver injury induced by a single high dose of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (purity >95%)
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with and without anticoagulant)
-
10% neutral buffered formalin
-
Liquid nitrogen
Procedure:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Due to the lack of specific dosage information for this compound, a dose-response study is recommended. Based on studies with other PAs like retrorsine (40 mg/kg) and monocrotaline (0.32 to 0.96 mmol/kg), a starting range of 10-50 mg/kg for this compound can be considered.[1][6]
-
Animal Grouping: Randomly divide rats into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Low dose this compound
-
Group 3: Mid dose this compound
-
Group 4: High dose this compound
-
-
Administration: Administer this compound or vehicle via oral gavage.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss) at regular intervals.
-
Sample Collection: At 24, 48, and 72 hours post-administration, anesthetize the animals and collect blood via cardiac puncture.
-
Euthanasia and Tissue Collection: Euthanize the animals by an approved method. Immediately collect the liver, weigh it, and section it. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remaining tissue in liquid nitrogen for biochemical and molecular analyses.
Protocol 2: Assessment of Biochemical Markers
-
Serum Separation: Centrifuge the clotted blood samples to separate the serum.
-
Enzyme Assays: Use commercial assay kits to measure the activity of ALT, AST, and ALP, and the concentration of total bilirubin in the serum according to the manufacturer's instructions.
-
GSH Assay: Homogenize the snap-frozen liver tissue and use a commercial kit to measure the levels of reduced glutathione.
Protocol 3: Histopathological Evaluation
-
Tissue Processing: Process the formalin-fixed liver tissues, embed in paraffin, and cut 4-5 µm sections.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome stain to assess collagen deposition (fibrosis).
-
Microscopic Examination: A qualified pathologist should blindly evaluate the slides for the histopathological features listed in Table 2. A semi-quantitative scoring system can be used to assess the severity of the lesions.
Mandatory Visualization
Caption: Experimental workflow for inducing and evaluating this compound hepatotoxicity.
Caption: Signaling pathways in this compound-induced hepatotoxicity.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) for Heliosupine Sample Cleanup
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heliosupine is a toxic pyrrolizidine alkaloid (PA) found in various plant species.[1] PAs are known for their hepatotoxicity, making their detection and quantification in food, herbal products, and biological samples crucial.[2] The complexity of these sample matrices often interferes with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] Therefore, a robust sample cleanup step is essential to remove interfering substances and concentrate the analytes of interest. Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of PAs from diverse and complex samples due to its efficiency, simplicity, and the availability of various sorbents.[5][6]
This application note provides a detailed protocol for the cleanup of this compound samples using mixed-mode or strong cation exchange (SCX) SPE cartridges, which are commonly employed for PA analysis.[2][5][4]
Principle of SPE for Pyrrolizidine Alkaloid Cleanup
The cleanup method leverages the basic nature of the tertiary nitrogen atom in the pyrrolizidine structure of this compound. The general strategy involves a "bind-elute" approach using a cation-exchange mechanism.[2][7]
-
Sample Preparation & Loading: The sample is extracted and acidified. In the acidic environment (pH < pKa), the nitrogen atom in this compound becomes protonated, acquiring a positive charge. When this extract is loaded onto a cation-exchange SPE sorbent, the positively charged this compound binds to the negatively charged functional groups of the sorbent.
-
Washing: The cartridge is washed with solvents that are not strong enough to disrupt the ionic interaction between the analyte and the sorbent. This step removes neutral and acidic matrix interferences that are not retained on the sorbent.
-
Elution: To elute the bound this compound, an alkaline solution (commonly ammoniated methanol) is passed through the cartridge.[5][8] The ammonia deprotonates the this compound, neutralizing its charge. This disruption of the ionic bond releases the analyte from the sorbent, allowing it to be collected in a clean solvent.[2]
Experimental Workflow
Caption: General workflow for this compound sample cleanup and analysis.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common methods for pyrrolizidine alkaloid analysis from honey and plant material.[8][9] Optimization may be required depending on the specific sample matrix.
1. Materials and Reagents
-
SPE Cartridges: Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (e.g., Oasis MCX, PCX).[2]
-
Extraction Solution: 0.05 M Sulfuric Acid (H₂SO₄) in water.[8]
-
Conditioning Solvent 1: Methanol (HPLC grade).[2]
-
Conditioning/Equilibration Solvent 2: Deionized Water or Extraction Solution.[2]
-
Washing Solvent 1: Deionized Water.[2]
-
Washing Solvent 2: Methanol (HPLC grade).[9]
-
Elution Solvent: 2.5% to 5% Ammonia solution in Methanol.[5][8]
-
Reconstitution Solvent: 5% Methanol in water or initial mobile phase conditions.[2][8]
-
Equipment: Centrifuge, SPE vacuum manifold, sample concentrator/evaporator (e.g., nitrogen stream).
2. Sample Preparation
-
For Honey Samples: Weigh 4-10 g of honey into a centrifuge tube.[8][10] Add 30-40 mL of the extraction solution (0.05 M H₂SO₄).[8][10] Shake vigorously for 30 minutes until the sample is fully dissolved.[8]
-
For Plant Material: Weigh 2.0 g of homogenized plant material into a centrifuge tube. Add 20 mL of the extraction solution. Sonicate for 15 minutes.[9]
-
Centrifugation: Centrifuge the sample at ~3800 x g for 10 minutes to pellet solid debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a clean vessel for loading onto the SPE cartridge.[8]
3. Solid-Phase Extraction Procedure
The following steps are typically performed on a vacuum manifold.[9]
-
Conditioning:
-
Sample Loading:
-
Load the prepared sample supernatant (from step 2) onto the conditioned cartridge.
-
Apply a slow, consistent flow rate of approximately 1-2 mL/min to ensure efficient binding of the analyte to the sorbent.[2]
-
-
Washing:
-
Elution:
-
Elute the retained this compound by passing 2 x 5 mL of the ammoniacal methanol solution through the cartridge.[9]
-
Collect the eluate in a clean collection tube. A slow flow rate is recommended to ensure complete elution.
-
4. Post-Elution Processing
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[8]
-
Reconstitution: Reconstitute the dry residue in a small, precise volume (e.g., 1 mL) of the reconstitution solvent (e.g., 5% methanol in water).[2][8] Vortex to ensure the residue is fully dissolved. The sample is now ready for instrumental analysis (e.g., LC-MS/MS).
Data Presentation: Recovery of Pyrrolizidine Alkaloids
The efficiency of an SPE method is determined by the recovery of the target analyte. The following table summarizes recovery data for various PAs from different matrices using cation-exchange SPE methods, demonstrating the general effectiveness of this approach.
| Pyrrolizidine Alkaloid | Matrix | SPE Cartridge Type | Average Recovery (%) | Reference |
| Mixture (Heliotrine, etc.) | Aqueous Standard | Organosilyl-Sulfonated | 78.3 - 101.3% | [10] |
| 24 PAs and PANOs | Honey | Cation-Exchange (PCX, MCX) | 64.5 - 103.4% | [2] |
| 24 PAs and PANOs | Milk | Cation-Exchange (PCX, MCX) | 65.2 - 112.2% | [2] |
| 24 PAs and PANOs | Tea | Cation-Exchange (PCX, MCX) | 67.6 - 107.6% | [2] |
| 9 PAs | High-Lipid Foodstuffs | SCX | >81% | [5] |
Note: Recovery can be influenced by the specific PA structure, sample matrix, and minor variations in the protocol. Method validation is essential for quantitative applications.
References
- 1. This compound | C20H31NO7 | CID 5281732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bfr.bund.de [bfr.bund.de]
- 9. bfr.bund.de [bfr.bund.de]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Detecting Heliosupine-Induced DNA Damage Using the γH2AX Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the histone variant H2AX on serine 139, termed γH2AX, is a rapid and sensitive molecular marker for DNA double-strand breaks (DSBs)[1][2]. The formation of discrete nuclear foci containing γH2AX can be visualized and quantified using immunofluorescence microscopy, providing a robust method to assess DNA damage[3][4]. This assay has become a cornerstone in genotoxicity testing, cancer research, and drug development for evaluating the DNA-damaging potential of various chemical and physical agents[5][6].
Heliosupine, a pyrrolizidine alkaloid (PA), is a naturally occurring phytotoxin known for its potential hepatotoxicity[7][8][9]. PAs are a class of compounds that can become genotoxic after metabolic activation[7]. Recent studies on structurally similar PAs have demonstrated their ability to induce DNA damage and activate the DNA damage response (DDR) pathway, as evidenced by increased levels of γH2AX[10]. Therefore, the γH2AX assay presents a highly relevant and sensitive method to investigate the DNA-damaging properties of this compound.
These application notes provide a detailed protocol for utilizing the γH2AX assay to detect and quantify DNA damage induced by this compound in a cell culture model. The presented workflow and data interpretation guidelines will aid researchers in assessing the genotoxic risk of this compound.
DNA Damage Signaling Pathway
Upon induction of DNA double-strand breaks by agents like this compound, the cell activates a complex signaling cascade to orchestrate DNA repair. A key initial event is the phosphorylation of H2AX at the sites of damage.
Caption: DNA damage response pathway initiated by this compound.
Experimental Protocol: γH2AX Immunofluorescence Assay
This protocol details the steps for treating cultured cells with this compound and subsequently performing immunofluorescence staining to detect γH2AX foci.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Human cell line (e.g., HepG2, A549)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Sterile glass coverslips
-
12-well or 24-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-γH2AX (Ser139) monoclonal antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO). A positive control such as Etoposide (a topoisomerase II inhibitor known to induce DSBs) is also recommended.
-
Remove the old medium from the cells and add the medium containing this compound or controls.
-
Incubate for the desired time points (e.g., 1, 4, 8, 24 hours).
-
-
Fixation and Permeabilization:
-
Blocking and Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature[11].
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution (e.g., 1:500) overnight at 4°C in a humidified chamber[11][12].
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking solution (e.g., 1:1000) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Quantify the number of γH2AX foci (green dots) per nucleus (blue area). At least 50-100 cells should be scored per condition.
-
Automated image analysis software such as Fiji (ImageJ) can be used for unbiased quantification[11].
-
Experimental Workflow
The following diagram outlines the key steps in the γH2AX assay for detecting this compound-induced DNA damage.
Caption: Step-by-step workflow for the γH2AX assay.
Data Presentation
Quantitative results from the γH2AX assay should be summarized in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Quantification of this compound-Induced γH2AX Foci
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Average γH2AX Foci per Cell (Mean ± SD) | Percentage of Foci-Positive Cells (>5 foci/cell) |
| Vehicle Control | 0 (DMSO) | 24 | 1.2 ± 0.5 | 5% |
| This compound | 10 | 4 | 5.8 ± 1.5 | 45% |
| This compound | 10 | 8 | 12.3 ± 2.1 | 85% |
| This compound | 10 | 24 | 8.5 ± 1.8 | 60% |
| This compound | 50 | 4 | 15.1 ± 2.9 | 92% |
| This compound | 50 | 8 | 25.6 ± 4.3 | 98% |
| This compound | 50 | 24 | 18.9 ± 3.5 | 90% |
| Positive Control | 20 (Etoposide) | 4 | 22.4 ± 3.7 | 97% |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
The γH2AX assay is a powerful and sensitive tool for assessing the genotoxic potential of compounds like this compound. By following the detailed protocol and data analysis guidelines provided, researchers can effectively evaluate the induction of DNA double-strand breaks and gain critical insights into the toxicological profile of this compound. This information is invaluable for risk assessment in drug development and for advancing our understanding of the mechanisms of action of pyrrolizidine alkaloids.
References
- 1. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OCT1-dependent uptake of structurally diverse pyrrolizidine alkaloids in human liver cells is crucial for their genotoxic and cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Heliosupine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Heliosupine analogues for structure-activity relationship (SAR) studies, focusing on their potential as anticancer agents. Detailed protocols for synthesis and cytotoxicity evaluation are provided, along with an analysis of the key structural features influencing biological activity.
Introduction to this compound and its Analogues
This compound is a pyrrolizidine alkaloid (PA) found in various plant species, notably from the Heliotropium genus. PAs are known for their hepatotoxicity, which is a result of metabolic activation in the liver. This bioactivation is also linked to their potential anticancer properties, as the reactive metabolites can induce DNA damage and apoptosis in rapidly dividing cancer cells. The core structure of this compound consists of a necine base (heliotridine) esterified with two necic acids (angelic acid and lasiocarpic acid).
Structure-activity relationship studies are crucial for understanding how modifications to the this compound molecule affect its biological activity. By synthesizing and testing a series of analogues, researchers can identify the key structural motifs responsible for cytotoxicity and selectivity, paving the way for the design of more potent and less toxic anticancer drug candidates. Key areas for modification include the necine base, the ester linkages, and the necic acid side chains.
Data Presentation: Structure-Activity Relationship of Pyrrolizidine Alkaloids
The cytotoxic activity of various pyrrolizidine alkaloids, including this compound and its close structural relatives, has been evaluated against several human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, providing a basis for understanding the structure-activity relationships.
Table 1: Cytotoxicity of Open-Chain Diester Pyrrolizidine Alkaloids
| Compound | Necine Base | Necic Acids | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | Heliotridine | Angelic acid, Lasiocarpic acid | Bovine Kidney Epithelial | - (Potent DNA cross-linker) | [1] |
| Lasiocarpine | Heliotridine | Lasiocarpic acid, (-)-Trachelanthic acid | HepG2-CYP3A4 | 12.6 | |
| Echimidine | Retronecine | Echimidinic acid, Angelic acid | HepG2-CYP3A4 | ~30 | |
| Heliotrine | Heliotridine | Heliotrinic acid | HepG2-CYP3A4 | ~50 | [2] |
Table 2: Cytotoxicity of Macrocyclic Diester Pyrrolizidine Alkaloids
| Compound | Necine Base | Necic Acids (in macrocycle) | Cell Line | IC50 / EC50 (µM) | Reference |
| Seneciphylline | Retronecine | Seneciphyllic acid | HepG2-CYP3A4 | 26.2 | |
| Senecionine | Retronecine | Senecionic acid | HepG2-CYP3A4 | ~40 | |
| Retrorsine | Retronecine | Retrorsinecic acid | HepG2-CYP3A4 | ~50 | |
| Riddelliine | Retronecine | Riddelliic acid | HepG2-CYP3A4 | ~60 | |
| Monocrotaline | Retronecine | Monocrotalic acid | HepG2-CYP3A4 | >200 |
SAR Insights:
-
Necine Base Unsaturation: The presence of a 1,2-double bond in the necine base is crucial for activity.
-
Esterification: The necine base must be esterified to exhibit significant toxicity.
-
Type of Ester: Macrocyclic diesters and open diesters with α,β-unsaturation in the necic acid moiety, such as in seneciphylline and lasiocarpine, generally show higher cytotoxicity.[3]
-
Stereochemistry: The stereochemical orientation of the ester linkage appears to have a minimal effect on biological activity.[1]
Experimental Protocols
General Synthesis of this compound Analogues (Necine Base Modification)
This protocol outlines a general method for the synthesis of the necine bases, heliotridine and retronecine, which can then be esterified with various necic acids to produce this compound analogues.
Diagram: Synthetic Workflow for Necine Base Analogues
Caption: General workflow for the synthesis of this compound analogues.
Materials:
-
(S)-Malic acid or other suitable chiral starting material
-
Standard laboratory reagents and solvents for organic synthesis
-
Chromatography supplies for purification
Procedure:
-
Synthesis of the Pyrrolizidine Core: The synthesis typically begins with a chiral precursor like (S)-malic acid to establish the stereochemistry of the final product. A series of reactions are employed to construct the bicyclic pyrrolizidine ring system.
-
Functional Group Manipulation: Key functional groups, such as hydroxyl and ester moieties, are introduced and manipulated to build the desired necine base structure.
-
Stereoselective Reduction: A critical step involves the stereoselective reduction of a carbonyl group to afford the correct stereoisomer of the necine base (heliotridine or retronecine).
-
Esterification: The synthesized necine base is then esterified with a desired necic acid or its activated derivative. This step allows for the introduction of variability at the necic acid positions to generate a library of analogues.
-
Purification: The final analogues are purified using techniques such as column chromatography and characterized by NMR and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of this compound analogues on cancer cell lines.
Caption: Metabolic activation of PAs leading to cellular damage.
Apoptosis Induction Pathways
The DNA damage and oxidative stress caused by the reactive metabolites of PAs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Diagram: Pyrrolizidine Alkaloid-Induced Apoptosis Pathways
Caption: Intrinsic and extrinsic apoptosis pathways triggered by PAs.
Understanding these signaling pathways is critical for the rational design of this compound analogues. Modifications that enhance metabolic activation in cancer cells or that increase the sensitivity of cancer cells to apoptosis could lead to the development of more effective and targeted cancer therapies.
References
- 1. DNA cross-linking in mammalian cells by pyrrolizidine alkaloids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural influences on pyrrolizidine alkaloid-induced cytopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Cryopreservation of Heliosupine Stock Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the long-term stability of compound stock solutions is critical for reproducible experimental results. This document provides detailed application notes and protocols for the cryopreservation of Heliosupine, a pyrrolizidine alkaloid of interest for various pharmacological studies.
This compound, like many natural products, requires careful handling and storage to maintain its chemical integrity and biological activity. Cryopreservation is a widely accepted method for the long-term storage of small molecules. These protocols are based on established best practices for the cryopreservation of natural products and small molecule stock solutions.
Application Notes
Solvent Selection
The choice of solvent is crucial for both the solubility of this compound and its stability during long-term frozen storage. Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating stock solutions of many small molecules, including alkaloids, for cryopreservation. It is highly water-miscible, which facilitates dilution into aqueous buffers for biological assays, and its low freezing point helps to protect compounds from damage caused by ice crystal formation. For this compound, high-purity, anhydrous DMSO is recommended to minimize degradation.
Storage Temperature and Duration
For long-term storage, maintaining a consistent and ultra-low temperature is paramount. Storing this compound stock solutions at -80°C is recommended for preserving their stability for months to years. Storage at -20°C can be suitable for shorter periods, typically up to one month. It is crucial to avoid repeated freeze-thaw cycles, as these can accelerate compound degradation. Aliquoting the stock solution into single-use volumes is a highly recommended practice to prevent this.
Handling and Safety Precautions
This compound is a pyrrolizidine alkaloid and should be handled with appropriate safety precautions. It is classified as a toxic compound. Always use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound or its solutions. All work should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following table summarizes the recommended storage conditions and expected stability for this compound stock solutions. This data is based on general knowledge of small molecule stability in DMSO and should be validated for specific experimental needs.
| Parameter | Recommendation | Expected Stability |
| Solvent | Anhydrous DMSO (≥99.7%) | High |
| Concentration | 1-10 mM | Dependent on storage |
| Storage Temperature | -80°C | ≥ 6 months |
| -20°C | ≤ 1 month | |
| Freeze-Thaw Cycles | Minimize (aliquot) | Stability decreases with each cycle |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound: Based on its molecular weight (397.46 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution.
-
Weigh this compound: In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve in DMSO: Transfer the weighed this compound to a sterile amber vial. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquot for storage: Dispense the stock solution into single-use aliquots in sterile, amber cryovials. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Label and store: Clearly label each vial with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Protocol 2: Quality Control and Stability Assessment
To ensure the integrity of the cryopreserved this compound stock, periodic quality control is recommended.
Methodology:
A stability study can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.
-
Initial Analysis (T=0): Immediately after preparing the stock solution, analyze an aliquot by HPLC-UV/MS to determine the initial purity and concentration. This will serve as the baseline.
-
Time-Point Analysis: At designated time points (e.g., 1, 3, 6, and 12 months), retrieve a single aliquot from the -80°C storage.
-
Thawing and Sample Preparation: Thaw the aliquot rapidly at room temperature and prepare a dilution for HPLC analysis.
-
HPLC Analysis: Analyze the sample using the same HPLC method as the initial analysis.
-
Data Comparison: Compare the peak area and purity of the aged sample to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.
Visualizations
This compound Cryopreservation Workflow
The following diagram illustrates the recommended workflow for preparing and storing this compound stock solutions.
Troubleshooting & Optimization
Improving Heliosupine solubility in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Heliosupine, focusing on challenges related to its aqueous solubility.
Troubleshooting Guide
Issue 1: this compound Precipitates When Preparing Aqueous Stock Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low intrinsic aqueous solubility of this compound. | 1. Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. 2. For working solutions, perform serial dilutions in the desired aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent effects in biological assays. | This compound remains in solution at the desired final concentration in the aqueous medium. |
| Incorrect solvent choice for initial stock. | This compound, a pyrrolizidine alkaloid, has limited solubility in non-polar solvents but is soluble in chloroform and more polar organic solvents.[1][2] 1. Use DMSO, ethanol, or methanol for the initial stock solution.[3] | A clear, high-concentration stock solution is formed without any visible precipitate. |
| pH of the aqueous buffer is not optimal. | Pyrrolizidine alkaloids can be more soluble in acidic conditions.[4] 1. Attempt to dissolve this compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). 2. Prepare a pH profile to determine the optimal pH for solubility. | Increased solubility of this compound in the selected aqueous buffer. |
Issue 2: Low Dissolution Rate of Solid this compound in Aqueous Media
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Large particle size of solid this compound. | 1. Reduce the particle size by micronization using techniques like grinding or milling. This increases the surface area for dissolution.[5] | A faster dissolution rate of this compound powder in aqueous solutions. |
| Insufficient mixing or agitation. | 1. Use sonication or vortexing to increase the energy of the system and facilitate the dissolution process. | More rapid and complete dissolution of solid this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro cell-based assays?
A1: For in vitro assays, it is recommended to first prepare a concentrated stock solution of this compound in a biocompatible organic solvent like DMSO.[6] This stock can then be diluted to the final working concentration in your cell culture medium. It is crucial to keep the final DMSO concentration below a level that affects your cells (typically <0.5%).
Q2: Can I improve the aqueous solubility of this compound without using organic solvents?
A2: Yes, several methods can enhance the aqueous solubility of poorly soluble compounds like this compound.[7] Two common approaches are:
-
pH adjustment: Since this compound is an alkaloid, its solubility may increase in slightly acidic aqueous solutions. Experimenting with different pH values of your buffer can help determine the optimal condition.
-
Use of cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[10]
Q3: How do I prepare a this compound-cyclodextrin inclusion complex?
A3: You can prepare an inclusion complex using a co-solvent evaporation method. A detailed protocol is provided in the "Experimental Protocols" section below. This involves dissolving both this compound and the cyclodextrin in a suitable solvent, followed by evaporation to form the complex.
Q4: Are there any other formulation strategies to consider for improving this compound's bioavailability for in vivo studies?
A4: For in vivo applications, in addition to cyclodextrin complexation, you could explore lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[11] These systems can improve the oral bioavailability of poorly soluble drugs.[7]
Quantitative Data Summary
| Solvent System | General Solubility of Pyrrolizidine Alkaloids | Reference |
| Water | Poorly soluble | [2] |
| Acidified Water (e.g., with formic or tartaric acid) | Increased solubility | [4] |
| Polar Organic Solvents (e.g., Methanol, Ethanol) | Soluble | [3] |
| Non-polar Organic Solvents (e.g., Chloroform) | Soluble | [1] |
| DMSO | Soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous buffers for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved, resulting in a clear solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in the appropriate aqueous buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells.
Protocol 2: Improving Aqueous Solubility of this compound using Cyclodextrin Complexation
Objective: To prepare a this compound-Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Rotary evaporator
-
Deionized water
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Dissolve the calculated amount of this compound and HP-β-CD in a minimal amount of methanol in a round-bottom flask.
-
Mix the solution thoroughly to ensure both components are fully dissolved.
-
Remove the methanol using a rotary evaporator under reduced pressure at a temperature of 40-50°C. This will leave a thin film of the this compound-HP-β-CD complex on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
The resulting solid complex can be reconstituted in deionized water or an appropriate aqueous buffer to the desired concentration.
-
Determine the solubility of the complex in the aqueous medium and compare it to that of uncomplexed this compound.
Visualizations
Caption: Experimental workflows for enhancing this compound solubility.
Caption: Logical flow for troubleshooting this compound precipitation.
Caption: A potential signaling pathway for investigating this compound's cytotoxic effects.
References
- 1. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. biopharmaceutics.pharmaceuticalconferences.com [biopharmaceutics.pharmaceuticalconferences.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Preventing Heliosupine degradation during storage and experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Heliosupine during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term stability, it is recommended to store this compound at or below -20°C.
Q2: How should I store this compound for daily use?
A2: For short-term use, this compound can be stored at 4°C for up to two years. However, to minimize degradation, it is advisable to prepare fresh solutions for daily experiments.
Q3: Is this compound sensitive to light?
A3: Yes, this compound, like other pyrrolizidine alkaloids, is susceptible to degradation upon exposure to UV radiation. It is recommended to store this compound in amber vials or protect it from light to prevent photolytic degradation. While less affected by visible light, minimizing overall light exposure is a good laboratory practice.
Q4: What is the optimal pH for storing this compound in solution?
A4: this compound is most stable in neutral to acidic conditions. Alkaline conditions (high pH) should be avoided as they can significantly accelerate degradation. Studies on related pyrrolizidine alkaloids have shown up to 50% degradation within 24 hours in alkaline solutions.
Q5: Which solvents are recommended for dissolving this compound?
A5: this compound is soluble in solvents such as dimethyl sulfoxide (DMSO), ethanol, and water. For biological experiments, it is crucial to use a solvent that not only ensures solubility but also minimizes degradation. While specific stability data in various organic solvents is limited for this compound, for related alkaloids, methanol has been observed to promote more degradation compared to other solvents like ethyl acetate at high temperatures. It is recommended to prepare fresh solutions and avoid prolonged storage in any organic solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound stock solution. | 1. Verify Storage Conditions: Ensure this compound is stored at ≤ -20°C and protected from light. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid compound for each experiment. 3. Check pH of Experimental Media: Ensure the pH of your buffers and media is neutral or slightly acidic. |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS). | Formation of degradation products. | 1. Minimize Light Exposure: Protect samples from light during preparation and analysis. Use amber vials or cover tubes with foil. 2. Control Temperature: Avoid exposing this compound solutions to high temperatures. 3. Analyze a Fresh Sample: Compare the chromatogram of the problematic sample with a freshly prepared standard to confirm the presence of degradation products. |
| Precipitation of this compound in aqueous solutions. | Poor solubility or change in pH. | 1. Use of Co-solvents: If direct dissolution in aqueous buffer is problematic, prepare a concentrated stock in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous medium. 2. Verify pH: Ensure the pH of the aqueous solution is within the optimal range for this compound stability and solubility. |
Data on Pyrrolizidine Alkaloid Stability
Quantitative data for this compound is limited. The following tables provide stability data for pyrrolizidine alkaloids (PAs) in general, which can be used as a guideline for handling this compound.
Table 1: Effect of pH on Pyrrolizidine Alkaloid Stability in Aqueous Solution
| pH | Condition | Stability |
| Acidic | Solution | Stable |
| Neutral | Solution | Stable |
| Alkaline | Solution | Significant degradation (up to 50% in 24 hours) |
Table 2: Effect of Light on Pyrrolizidine Alkaloid Stability
| Light Source | Condition | Stability |
| UV Radiation | Solution | Degradation observed |
| Visible Light | Solution | Minimally affected |
| Dark | Solution | Stable |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Accurately weigh the required amount of solid this compound in a fume hood, wearing appropriate personal protective equipment.
-
Dissolution: Dissolve the weighed this compound in a suitable solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution. Vortex briefly to ensure complete dissolution.
-
Storage:
-
Long-term: Aliquot the stock solution into amber, airtight vials and store at -20°C or below.
-
Short-term: For daily use, a working stock can be stored at 4°C for a limited time, protected from light. It is highly recommended to prepare fresh dilutions from the frozen stock for each experiment.
-
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure to test the stability of this compound under various stress conditions.
-
Preparation of this compound Solution: Prepare a solution of this compound in a relevant solvent (e.g., methanol:water 1:1) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Heat the solid this compound and the this compound solution at a high temperature (e.g., 100°C) for a defined period.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light for a defined period. Protect a control sample from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method such as HPLC or LC-MS/MS.
-
Data Analysis: Compare the amount of undegraded this compound in the stressed samples to that in an unstressed control sample to determine the percentage of degradation. Identify any degradation products by comparing chromatograms.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for inconsistent results.
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Heliosupine from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of Heliosupine from plant extracts.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of this compound.
Problem: Poor Peak Shape, Signal Suppression, or Enhancement
Initial Assessment Workflow
Figure 1. Initial assessment workflow for identifying matrix effects.
Mitigation Strategies
If a significant matrix effect is confirmed, consider the following strategies:
-
Sample Preparation Optimization: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system.[1]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex plant extracts. Cation-exchange SPE cartridges are commonly used for pyrrolizidine alkaloid analysis.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be employed to partition this compound into a solvent immiscible with the initial extract, leaving many matrix components behind.
-
Dilution: A simple yet often effective approach is to dilute the sample extract.[3] This reduces the concentration of both the analyte and interfering matrix components.
-
-
Chromatographic Separation Improvement: Modifying your LC method can help separate this compound from co-eluting matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between this compound and interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[4] This helps to ensure that the calibration curve accurately reflects the analytical behavior of this compound in the presence of the matrix.
Problem: Inconsistent Results Across Different Batches of the Same Plant Material
This issue often points to variability in the matrix composition between batches.
Troubleshooting Workflow
Figure 2. Workflow for addressing inter-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[5] This can lead to either suppression (decreased signal) or enhancement (increased signal) of the target analyte's response, ultimately affecting the accuracy and precision of quantification.[5]
Q2: How can I quantitatively assess the matrix effect for this compound?
A2: The matrix effect can be calculated by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which a known amount of analyte is added) to the peak area of a pure solvent standard at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Solvent Standard) x 100
A value between 80% and 120% is often considered acceptable, indicating a soft matrix effect.[6] Values below 80% suggest ion suppression, while values above 120% indicate ion enhancement.[6]
Q3: What are typical sample preparation steps for analyzing this compound in plant extracts?
A3: A common workflow involves:
-
Homogenization: The plant material is dried and ground to a fine powder.
-
Extraction: An acidic extraction is typically performed, often using a mixture of methanol or acetonitrile and an acidic aqueous solution (e.g., sulfuric acid or formic acid).[2]
-
Clean-up: Solid-Phase Extraction (SPE) with a cation-exchange sorbent is a widely used and effective method for cleaning up the extract and isolating the pyrrolizidine alkaloids.[2]
-
Reconstitution: The cleaned extract is evaporated and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
Q4: Are there specific LC-MS/MS parameters available for this compound?
A4: Yes, here are some published MRM (Multiple Reaction Monitoring) parameters for this compound. Note that these may need to be optimized for your specific instrument.
| Parameter | Value |
| Precursor Ion (m/z) | 398.2 |
| Product Ion 1 (m/z) | 119.8 |
| Collision Energy 1 (eV) | 39 |
| Product Ion 2 (m/z) | 220.3 |
| Collision Energy 2 (eV) | 27 |
| Declustering Potential (V) | 81 |
| Cell Exit Potential (V) | 6 / 12 |
Source: Adapted from a study on pyrrolizidine alkaloids in cow's milk.[7]
Q5: What are some common interfering substances in plant extracts?
A5: Plant extracts are complex mixtures containing numerous compounds that can cause matrix effects, including:
-
Phenolic compounds
-
Tannins
-
Flavonoids
-
Saponins
-
Carbohydrates
-
Other alkaloids
Q6: Can I use an internal standard to correct for matrix effects?
A6: Yes, using a stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects. The SIL internal standard will experience similar ionization suppression or enhancement as the native analyte, allowing for accurate correction during data processing. If a SIL standard for this compound is unavailable, a structurally similar pyrrolizidine alkaloid can be used as an alternative, but its ability to mimic the behavior of this compound should be carefully validated.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Boraginaceae Plant Material
This protocol is a general guideline and may require optimization for specific plant species.
-
Sample Homogenization:
-
Dry the plant material (e.g., leaves, stems) at 40°C until constant weight.
-
Grind the dried material to a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh 1.0 g of the homogenized plant powder into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solution of 0.05 M sulfuric acid in 50% methanol.[2]
-
Vortex for 1 minute and then shake on a mechanical shaker for 2 hours.
-
Centrifuge at 4000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Use a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL).
-
Conditioning: Pass 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid through the cartridge.
-
Loading: Load 10 mL of the filtered extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.05 M sulfuric acid, followed by 5 mL of methanol.
-
Elution: Elute the this compound and other pyrrolizidine alkaloids with 10 mL of 5% ammonium hydroxide in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Analysis of this compound
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[4]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[4]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linearly increase to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
MS/MS Detection: Electrospray ionization in positive ion mode (ESI+) using the MRM parameters from the FAQ section.
Quantitative Data Summary
The following table presents representative recovery and matrix effect data for pyrrolizidine alkaloids from various studies to illustrate typical performance. Note: Data specific to this compound in a wide range of plant matrices is limited in the literature. These values should be used as a general guide.
| Analyte/Class | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Pyrrolizidine Alkaloids (general) | Herbal Tea | Acidic Extraction, SPE | 75 - 115 | Varies with tea type | [4] |
| Pyrrolizidine Alkaloids (general) | Feed | Acidic Extraction, SPE | 84.1 - 112.9 | Not specified | [2] |
| This compound | Cow's Milk | LLE, SPE | 65.1 - 127.0 | Not specified | [8] |
| Pyrrolizidine Alkaloids (general) | Honey | Acidic Extraction, SPE | 64.5 - 103.4 | Varies | [8] |
This technical support center provides a starting point for addressing matrix effects in the LC-MS/MS analysis of this compound. For further assistance, please consult the cited literature and consider performing a thorough method validation for your specific plant matrix.
References
- 1. hpst.cz [hpst.cz]
- 2. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Heliosupine during extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Heliosupine, a pyrrolizidine alkaloid of significant research interest.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during extraction?
A1: this compound is a diester pyrrolizidine alkaloid.[1] Key properties influencing its extraction include its basic nitrogen atom, which makes its solubility pH-dependent, and the presence of ester groups that can be susceptible to hydrolysis under harsh acidic or basic conditions and high temperatures. It is often present in plants as both the free base and the more polar N-oxide form.[2][3]
Q2: Which plant species are common sources of this compound?
A2: this compound has been isolated from various plant species, most notably from the Boraginaceae family, including Cynoglossum officinale (Hound's tongue) and Cynoglossum columnae.[2][3]
Q3: What is the most common analytical technique for quantifying this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in plant extracts and other biological matrices.[4][5][6]
Q4: Why is my this compound recovery consistently low?
A4: Low recovery of this compound can stem from several factors, including suboptimal extraction solvent, inappropriate pH, degradation of the analyte during processing, inefficient solid-phase extraction (SPE) cleanup, or significant matrix effects. A systematic troubleshooting approach, as outlined in the guides below, is recommended to identify and resolve the specific cause.
Troubleshooting Guide for Low this compound Recovery
Low recovery during this compound extraction can be a significant hurdle. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Inefficient Initial Extraction from Plant Material
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Inappropriate Solvent Polarity | This compound and its N-oxide have different polarities. The free base is less polar than the N-oxide. | Use a polar solvent like methanol or ethanol, often acidified, to ensure the extraction of both forms. An initial extraction with a non-polar solvent like hexane can be used to remove lipids that may interfere with the extraction of the more polar alkaloids. |
| Suboptimal pH of Extraction Solvent | As a tertiary amine, this compound's solubility is pH-dependent. Acidic conditions protonate the nitrogen, increasing its solubility in polar solvents. | Employ an acidified solvent for extraction, typically with weak acids like formic acid or acetic acid at concentrations of 0.1-1%. Avoid strong acids that may cause hydrolysis of the ester groups.[7] |
| Insufficient Cell Lysis | The plant cell walls must be adequately disrupted to release the alkaloids. | Ensure the plant material is finely ground to a homogenous powder. The use of homogenization or sonication can further enhance extraction efficiency. |
| Inadequate Solvent-to-Solid Ratio | An insufficient volume of solvent may not effectively wet the entire sample matrix, leading to incomplete extraction. | A general guideline is a solvent-to-solid ratio of 10:1 (v/w). This may need to be optimized depending on the plant matrix. |
| Insufficient Extraction Time or Temperature | The extraction process may not have reached equilibrium. | Optimize extraction time (e.g., 30-60 minutes) and temperature. While moderate heating (e.g., 40-60°C) can improve extraction efficiency, excessive heat may lead to degradation.[8][9] |
Problem 2: Analyte Loss During Sample Clean-up (Solid-Phase Extraction - SPE)
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Incorrect SPE Sorbent | The choice of sorbent is critical for retaining this compound while allowing interfering compounds to pass through. | For the basic this compound, a strong cation exchange (SCX) SPE cartridge is often effective. Reversed-phase (e.g., C18) cartridges can also be used, but may require more careful optimization of wash and elution steps. |
| Analyte Breakthrough During Loading | If the sample is loaded too quickly or the solvent is too strong, this compound may not bind to the sorbent and will be lost in the load fraction. | Ensure the sample is loaded at a slow, controlled flow rate. The pH of the loading solution should be adjusted to ensure this compound is in its charged form for optimal binding to cation exchange sorbents. |
| Analyte Loss During Washing | The wash solvent may be too strong, causing premature elution of this compound. | Use a wash solvent of intermediate polarity to remove interferences without eluting the analyte. For SCX, a wash with a non-polar solvent followed by a polar, non-eluting solvent (e.g., methanol) is common. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. | For SCX cartridges, elution is typically achieved with a basic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the alkaloid, allowing it to elute. For C18, a more non-polar solvent or a solvent with a different pH may be required. |
Problem 3: Analyte Degradation
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Hydrolysis | The ester linkages in this compound are susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. | Use mild acidic conditions for extraction and avoid prolonged exposure to harsh pH environments. Keep samples cool throughout the extraction process. |
| Oxidation | Pyrrolizidine alkaloids can be susceptible to oxidation. | Minimize exposure of samples to air and light. Consider working under an inert atmosphere (e.g., nitrogen) if degradation is severe. |
| Evaporation to Dryness | Concentrating the extract to complete dryness, especially at high temperatures, can lead to the loss of volatile compounds and promote degradation. | Evaporate solvents under a gentle stream of nitrogen at a moderate temperature. Reconstitute the residue immediately in the mobile phase for analysis. |
Problem 4: Matrix Effects in LC-MS/MS Analysis
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Ion Suppression or Enhancement | Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[10][11][12][13][14] | Improve sample clean-up to remove interfering matrix components. Optimize chromatographic conditions to separate this compound from co-eluting compounds. Use a matrix-matched calibration curve or an isotopically labeled internal standard for more accurate quantification.[11][12][13] |
Quantitative Data Summary
The following table summarizes recovery data for pyrrolizidine alkaloids from various studies. Specific quantitative data for this compound is limited; therefore, data for other PAs are included to provide a general indication of expected recovery rates with different methods.
| Analyte(s) | Matrix | Extraction Method | Clean-up Method | Average Recovery (%) | Reference |
| Mixed Pyrrolizidine Alkaloids | Honey | Acidified water/methanol | Cation Exchange SPE | 85-110 | F. Kaltner et al., 2020 |
| Mixed Pyrrolizidine Alkaloids | Herbal Tea | Acidified water | C18 SPE | 70-120 | J. Lu et al., 2019 |
| Mixed Pyrrolizidine Alkaloids | Milk | Acetonitrile Extraction (QuEChERS) | dSPE with C18 and PSA | 80-115 | M. Shimshoni et al., 2013 |
| Lasiocarpine (a PA similar to this compound) | Rat Plasma | Protein Precipitation | LLE | 88-95 | Y. Zhao et al., 2017 |
Experimental Protocols
Protocol 1: Extraction of this compound from Cynoglossum officinale
This protocol provides a general framework for the extraction and purification of this compound for LC-MS/MS analysis.
1. Sample Preparation:
-
Dry the plant material (Cynoglossum officinale leaves and stems) at 40°C for 48 hours.
-
Grind the dried material to a fine powder using a laboratory mill.
2. Extraction:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 10 mL of methanol containing 0.5% formic acid.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction process on the plant residue with an additional 10 mL of the extraction solvent.
-
Combine the supernatants.
3. Solid-Phase Extraction (SPE) Clean-up (using Strong Cation Exchange - SCX):
-
Condition an SCX SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Dilute the combined supernatant with 20 mL of deionized water and adjust the pH to approximately 4 with formic acid.
-
Load the diluted extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove neutral and acidic interferences.
-
Elute the this compound and other basic alkaloids with 10 mL of 5% ammonium hydroxide in methanol.
4. Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
A precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) should be selected.
-
At least two product ions specific to this compound should be monitored for quantification and confirmation. (Note: Specific MRM transitions should be optimized by infusing a this compound standard).
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity of this compound.
Visualizations
Figure 1. Troubleshooting workflow for low this compound recovery.
Figure 2. Generalized workflow for this compound extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. mdpi.com [mdpi.com]
- 14. Matrix effects and recovery calculations in analyses of pharmaceuticals based on the determination of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability in Heliosupine bioassays.
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing batch-to-batch variability in bioassays involving Heliosupine. It includes frequently asked questions, detailed troubleshooting guides, and standardized protocols to enhance the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary considerations for in vitro assays?
This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species like Cynoglossum and Heliotropium.[1][2] In bioassays, it is primarily studied for its potential genotoxicity and cytotoxicity.[3][4] A critical consideration is that this compound, like other PAs, requires metabolic activation by cytochrome P450 (CYP) enzymes, predominantly in the liver, to exert its toxic effects.[3][5][6] Therefore, in vitro models should ideally include a metabolic activation system, such as using liver-derived cells (e.g., HepG2 cells engineered to express specific CYPs) or by adding a liver S9 fraction.[3][5][7]
Q2: What are the primary sources of batch-to-batch variability in cell-based assays?
Batch-to-batch variability can be attributed to multiple factors, which can be broadly categorized as biological, technical, and environmental.[8][9] Key sources include:
-
Biological Variation: Differences in cell lines between labs, cell passage number, cell seeding density, and the genetic drift of cell lines over time.[8][9]
-
Reagent and Compound Handling: Lot-to-lot variability of reagents (e.g., serum, media), improper storage and handling of this compound, and the stability of the compound in solution.[8][10]
-
Analyst Technique: Inconsistencies in pipetting, timing of incubation steps, and cell washing techniques.[11][12]
-
Environmental and Equipment Factors: Fluctuations in incubator temperature or CO2 levels, and systematic errors like the "edge effect" in 96-well plates.[11][13]
Q3: How should this compound be stored and handled to ensure stability?
This compound is typically a solid at room temperature.[14] For long-term storage, it is recommended to store the powder at -20°C, where it can be stable for up to three years.[14] When prepared as a stock solution in a solvent like DMSO, it should be stored at -80°C for up to six months or -20°C for one month to maintain its integrity.[14] Avoid repeated freeze-thaw cycles. Given that many alkylating agents and related compounds are labile in aqueous solutions, it is best practice to prepare working dilutions fresh from the stock solution for each experiment.[10]
This compound's Mechanism of Action: Genotoxicity Pathway
This compound's biological activity is primarily driven by its conversion into reactive metabolites. This pathway is crucial for understanding its effects in bioassays.
Caption: Genotoxicity pathway of this compound after metabolic activation.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound bioassays.
Q4: My replicate wells show high variability (High Coefficient of Variation - CV). What is the cause?
High CV within a single plate often points to technical errors during the assay setup.[11][15]
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure the cell suspension is homogenous by gently mixing before pipetting into each well. Avoid creating a vortex which can damage cells.[11]
-
Pipetting Inaccuracy: Use calibrated pipettes and practice consistent technique (e.g., consistent speed, immersion depth, and angle). For multi-channel pipetting, ensure all channels dispense equal volumes.[12]
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature changes, leading to variability.[11] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[11]
-
Bubbles in Wells: Bubbles can interfere with optical readings. Pipette solutions gently against the side of the well to avoid their formation.[16]
-
Incomplete Reagent Mixing: After adding reagents (e.g., MTT, lysis buffer), gently tap the plate to ensure complete mixing without cross-contaminating wells.[16]
Caption: Troubleshooting logic for high intra-plate variability.
Q5: My results are inconsistent between different experimental batches. What should I investigate?
Inconsistency between batches points to a systemic source of variation.
Potential Causes & Solutions:
-
Reagent Lot Changes: A new lot of serum, media, or even the this compound compound can introduce significant variability. Qualify new reagent lots against the old lot before use in critical experiments.
-
Cell Passage Number: Use cells within a consistent and narrow range of passage numbers. High-passage cells can exhibit altered morphology, growth rates, and drug sensitivity.
-
Incubation Time: Ensure incubation times for cell treatment and reagent steps are precisely controlled and consistent across all batches.
-
Instrument Performance: Regularly check the calibration and performance of equipment like microplate readers and incubators.
Q6: My MTT assay shows cell viability greater than 100% at low concentrations. Is this an error?
While it can be an artifact, it may also be a real biological effect.
Potential Causes & Solutions:
-
Hormesis: Some toxic compounds can have a stimulatory effect at very low doses, leading to increased cell proliferation.[17]
-
Compound Interference: The test compound might directly interact with the MTT reagent, causing chemical reduction and a false positive signal. Run a cell-free control with media, MTT, and the compound to check for interference.[18]
-
Seeding Error: Fewer cells may have been inadvertently seeded in the control wells compared to the treated wells.[17] Ensure your cell suspension is homogenous.
Quantitative Data on Assay Variability
Understanding the contribution of different factors can help prioritize efforts to improve assay robustness.
| Source of Variability | Typical Contribution to Variance | Key Mitigation Strategy |
| Biological (Cell Source) | Up to 50% | Use consistent cell passage number; characterize cell line identity. |
| Technical (Analyst) | 1-20% | Standardize protocols (SOPs); provide thorough training on techniques like pipetting.[8] |
| Reagent Lot-to-Lot | 5-20% | Qualify new lots of critical reagents (e.g., serum) before use. |
| Pipetting Steps | 1-10% | Use calibrated pipettes; employ proper technique (e.g., reverse pipetting).[8] |
| Instrumentation | 1-5% | Regular calibration and maintenance of plate readers, incubators, etc. |
| Positional (Edge Effect) | 5-15% | Avoid using outer wells of plates for samples; use a perimeter of blank wells.[11] |
Table adapted from data on sources of variability in cell-based experiments.[8]
Standardized Experimental Protocols
Adhering to a detailed Standard Operating Procedure (SOP) is paramount for reducing variability.
Protocol: Standardized Cytotoxicity Assay Workflow
This protocol outlines a generalized workflow for assessing this compound's cytotoxicity using an MTT assay in a 96-well format, suitable for adherent cells like metabolically active HepG2 cells.[19][20][21]
Caption: Standardized workflow for a cell-based cytotoxicity assay.
Detailed Methodology: MTT Assay for this compound
1. Cell Preparation and Seeding: a. Culture cells under standard conditions (e.g., 37°C, 5% CO2). Use cells from a consistent, low passage number. b. Harvest cells using trypsin, neutralize, and centrifuge. Resuspend the cell pellet in fresh, pre-warmed culture medium. c. Perform an accurate cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the optimal seeding density (determined empirically to ensure cells are in the log growth phase during the assay).[13] e. Seed 100 µL of cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer 36 wells to reduce edge effects.[11] f. Incubate the plate for 24 hours to allow for cell attachment.[19]
2. Compound Preparation and Treatment: a. Prepare a concentrated stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%) and included in the vehicle control. c. After 24 hours of cell incubation, carefully aspirate the medium from the wells. d. Add 100 µL of the medium containing the appropriate this compound dilution (or vehicle control) to each well. e. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Formazan Solubilization: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[20] b. At the end of the treatment period, add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[16] c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. d. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. e. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well. f. Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] b. Use a reference wavelength of 650 nm to correct for background absorbance if desired.[13] c. Calculate percent viability for each concentration relative to the vehicle control: Percent Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 d. Plot the percent viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
References
- 1. This compound N-oxide phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 2. This compound | C20H31NO7 | CID 5281732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellgs.com [cellgs.com]
- 10. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. mt.com [mt.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. This compound | ChE | 32728-78-2 | Invivochem [invivochem.com]
- 15. researchgate.net [researchgate.net]
- 16. dojindo.com [dojindo.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. bb3r.de [bb3r.de]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Overcoming autofluorescence interference in Heliosupine cellular assays.
Troubleshooting Guide: Overcoming Autofluorescence Interference
This guide provides solutions for researchers, scientists, and drug development professionals encountering autofluorescence issues during cellular assays involving plant-derived compounds like those from the Heliotropium genus.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
Autofluorescence is the natural fluorescence emitted by biological materials when excited by light, which is not attributable to the specific fluorescent labels used in an experiment.[1][2] This intrinsic fluorescence can come from various cellular components and can be exacerbated by sample preparation methods.[2][3] If not properly managed, autofluorescence can mask the true signal from your fluorescent probes, leading to false positives or obscuring the detection of weakly expressed targets.[1][4]
Q2: What are the common sources of autofluorescence in my cellular assay?
Autofluorescence originates from two main sources: endogenous (native to the sample) and exogenous (introduced during sample preparation).
-
Endogenous Sources : Many biomolecules naturally fluoresce. These include metabolic coenzymes like NAD(P)H and flavins, structural proteins like collagen and elastin, and aging pigments like lipofuscin.[1][5][6][7] Plant-derived compounds, such as those from Heliotropium species, can also be inherently fluorescent due to their complex phytochemical composition, which may include alkaloids, phenolics, and flavonoids.[8][9][10][11]
-
Exogenous Sources : Several experimental steps can introduce or increase autofluorescence. Aldehyde-based fixatives like formaldehyde and glutaraldehyde are well-known culprits.[2][4][12] Components of cell culture media, such as phenol red, fetal bovine serum (FBS), and riboflavin, can also contribute to background fluorescence.[3][6]
dot graph ER { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="10,5", dpi=72, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Major sources of autofluorescence in cellular assays.
Q3: How can I check if autofluorescence is a problem in my experiment?
The most straightforward method is to run an unstained, unlabeled control sample.[1][3] Prepare this sample using the exact same protocol as your experimental samples, including the test compound (e.g., Heliosupine), but omit the fluorescent labels (e.g., fluorescently conjugated antibodies).[3] If you observe significant fluorescence in this control, it indicates a background issue that needs to be addressed.[1]
Troubleshooting Common Issues
Problem: My unstained control cells are highly fluorescent, especially after fixation.
This strongly suggests that the fixation process is inducing autofluorescence. Aldehyde fixatives like glutaraldehyde and paraformaldehyde react with amines in proteins to create fluorescent products.[2][4]
Solutions:
-
Modify Fixation Protocol : Reduce the concentration of the aldehyde fixative or shorten the fixation time to the minimum required to preserve cell morphology.[2][4] Glutaraldehyde generally causes more autofluorescence than paraformaldehyde.[4]
-
Switch Fixative : Consider replacing aldehyde fixatives with organic solvents like ice-cold methanol or ethanol, especially for cell surface markers.[1][3][4]
-
Chemical Reduction : Treat samples with a reducing agent like sodium borohydride after aldehyde fixation to convert fluorescent Schiff bases into non-fluorescent compounds.[1][2]
| Parameter | Aldehyde Fixation (e.g., PFA) | Solvent Fixation (e.g., Methanol) | Post-Fixation Treatment |
| Mechanism | Cross-links proteins, preserving structure. | Dehydrates and precipitates proteins. | Reduces aldehyde-amine products. |
| Autofluorescence | High, especially with glutaraldehyde.[4] | Generally lower than aldehydes.[1] | Reduces aldehyde-induced fluorescence.[2] |
| Best For | Structural preservation, intracellular antigens. | Cell surface antigens.[4] | Samples fixed with aldehydes. |
| Consideration | Can mask epitopes. | Can alter cell morphology. | Efficacy can be mixed.[2] |
Problem: The fluorescence background is high even in live, unfixed cells treated with my plant-derived compound.
This indicates that the compound itself or endogenous cellular components are the primary source of autofluorescence. Plant-derived molecules are often inherently fluorescent.[8][9] Additionally, cellular metabolic states can influence the levels of autofluorescent molecules like NAD(P)H and flavins.[13][14][15]
Solutions:
-
Shift to Redder Fluorophores : Autofluorescence is typically strongest in the blue-to-green region of the spectrum (350–550 nm).[1][6] Whenever possible, choose fluorophores that excite and emit in the far-red (e.g., Alexa Fluor 647, DyLight 649) or near-infrared (NIR) spectrum, where autofluorescence is significantly lower.[2][3][16][17]
-
Use Brighter Fluorophores : To improve the signal-to-background ratio, select bright fluorophores like phycoerythrin (PE) or allophycocyanin (APC).[1][6]
-
Chemical Quenching : Treat samples with a chemical quenching agent. Sudan Black B is effective at reducing lipofuscin-related autofluorescence and other sources by acting as a dark mask.[2][18][19] Trypan Blue can also be used to quench autofluorescence in flow cytometry applications.[1][20][21]
-
Spectral Unmixing : For advanced microscopy or flow cytometry, use spectral unmixing. This technique acquires the emission spectrum of the autofluorescence from an unstained control and computationally subtracts it from the experimental samples.[5][22][23]
dot graph workflow { graph [splines=true, overlap=false, nodesep=0.6, bgcolor="#FFFFFF", label="Troubleshooting Workflow for High Background", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: A decision-making workflow for troubleshooting autofluorescence.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by fixation with paraformaldehyde or glutaraldehyde.[1][2]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed cell or tissue samples
Procedure:
-
After completing the aldehyde fixation and washing steps, prepare a fresh solution of 0.1% Sodium Borohydride in PBS. (e.g., 10 mg NaBH₄ in 10 mL of PBS). Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle with care in a ventilated area.
-
Immerse the fixed samples in the NaBH₄ solution.
-
Incubate for 10-15 minutes at room temperature. For dense tissue sections, incubation may be extended up to 30 minutes.
-
Wash the samples thoroughly three times with PBS for 5 minutes each wash.
-
Proceed with your standard immunolabeling protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin and Compound-Induced Autofluorescence
This method is effective for quenching autofluorescence from lipofuscin and can help reduce background from other sources, including some plant compounds.[2][18][19]
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
PBS or Tris-Buffered Saline (TBS)
-
Stained and washed cell or tissue samples
Procedure:
-
Prepare a 0.1% SBB solution by dissolving 0.1 g of SBB powder in 100 mL of 70% ethanol. Stir for 1-2 hours in the dark and filter through a 0.2 µm filter to remove any undissolved particles.[18]
-
After completing all immunofluorescence staining and final wash steps, incubate the samples with the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.
-
Wash the samples extensively with PBS or TBS to remove excess SBB stain. Multiple washes (3-5 times for 5 minutes each) may be necessary.
-
Briefly rinse with distilled water.
-
Mount the coverslip with an appropriate mounting medium and proceed to imaging. Note: SBB can sometimes introduce a faint, uniform background in far-red channels, so always check against a control sample.[24]
| Technique | Primary Target | Pros | Cons | Typical Reduction |
| Sodium Borohydride | Aldehyde-induced fluorescence[1][2] | Simple, targets a specific source. | Efficacy can be variable.[2] | Not widely quantified, effectiveness is sample-dependent. |
| Sudan Black B | Lipofuscin, general background[2][18] | Highly effective, easy to perform. | Can introduce its own background in some channels.[24] | 65-95% suppression of autofluorescence. |
| Photobleaching | Broad spectrum fluorophores[25][26] | No chemical reagents needed. | Time-consuming, can potentially damage target fluorophores.[25] | Up to 80% decrease in bright autofluorescent signals.[27] |
| Spectral Unmixing | All sources with a unique spectrum[5][23] | Highly specific, computationally removes background. | Requires specialized equipment and software. | Can effectively isolate true signal from background.[5] |
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. bio-rad.com [bio-rad.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Autofluorescence of Plant Secretory Cells as Possible Tool for Pharmacy, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. RP-UHPLC-MS Chemical Profiling, Biological and In Silico Docking Studies to Unravel the Therapeutic Potential of Heliotropium crispum Desf. as a Novel Source of Neuroprotective Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hwpi.harvard.edu [hwpi.harvard.edu]
- 13. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Light in Flavin Autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of NAD(P)H and Flavoprotein Autofluorescence Transients to Probe Neuron and Astrocyte Responses to Synaptic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Autofluorescence Quenching | Visikol [visikol.com]
- 19. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. med.virginia.edu [med.virginia.edu]
- 22. beckman.com [beckman.com]
- 23. agilent.com [agilent.com]
- 24. zellbio.eu [zellbio.eu]
- 25. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Selecting appropriate internal standards for Heliosupine quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Heliosupine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the ideal internal standard (IS) for the quantification of this compound?
The ideal internal standard for this compound quantification using LC-MS/MS is an isotopically labeled version of the analyte, such as Deuterated-Heliosupine (d-Heliosupine) or ¹³C-Heliosupine. Isotopically labeled internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer.[1][2][3] This co-behavior allows for accurate correction of variations during sample preparation and analysis.[1]
Q2: I cannot find a commercially available isotopically labeled this compound. What are my options?
This is a common challenge in the analysis of niche natural products.[4][5] When a specific isotopically labeled internal standard is unavailable, consider the following alternatives:
-
Use a structurally similar isotopically labeled pyrrolizidine alkaloid (PA): If available, an isotopically labeled version of another PA with a similar structure to this compound can be a suitable alternative. The closer the structural similarity, the better it will mimic the behavior of this compound during analysis.
-
Use a non-labeled, structurally similar PA: Select a pyrrolizidine alkaloid that is not present in your samples and has a structure closely related to this compound.[6][7] It is crucial to ensure that this compound is well-separated chromatographically from this compound and other sample components. However, be aware that this approach may not fully compensate for differences in ionization efficiency and matrix effects.
-
Synthesize a custom isotopically labeled this compound: For long-term projects or when high accuracy is paramount, custom synthesis of a deuterated or ¹³C-labeled this compound is the best option.[8][9][10] This can be achieved through various chemical synthesis or biotransformation methods.[8]
Q3: What are the key considerations when selecting a non-labeled pyrrolizidine alkaloid as an internal standard?
When using a non-labeled structural analog as an internal standard, the following criteria are critical for reliable quantification:
-
Structural Similarity: The IS should have a core structure and functional groups as similar to this compound as possible to ensure comparable extraction recovery and ionization response.
-
Chromatographic Resolution: The IS must be baseline-separated from this compound and any other potential interferences in the sample matrix.
-
Absence in Samples: The selected IS must be absent in the authentic samples being analyzed.
-
Commercial Availability and Purity: The IS should be readily available in high purity to ensure accurate preparation of standard solutions. Several pyrrolizidine alkaloids are available as certified reference materials.[5][6][7]
-
Stability: The IS should be stable throughout the entire analytical process, from sample preparation to final analysis.
Q4: How do I validate the chosen internal standard?
Regardless of the type of internal standard used, proper validation is essential. Key validation experiments include:
-
Linearity: Assess the linearity of the calibration curve for this compound using the selected IS over the expected concentration range in your samples.
-
Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) of the method by analyzing quality control (QC) samples at different concentrations.
-
Matrix Effect Evaluation: Assess the impact of the sample matrix on the ionization of both this compound and the IS. This can be done by comparing the response of the analytes in a pure solvent versus a matrix extract. An ideal IS should track and compensate for the matrix effects on the analyte.[11]
-
Recovery: Evaluate the extraction efficiency of both the analyte and the IS from the sample matrix.
Quantitative Data Summary
For accurate quantification, it is crucial to establish a calibration curve and determine the limits of detection (LOD) and quantification (LOQ). The following table provides an example of typical validation parameters for a PA quantification method.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | Indicates a strong correlation between concentration and response. |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg | The lowest concentration of analyte that can be reliably detected.[12] |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/kg | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[12] |
| Intra-day Precision (%RSD) | < 15% | The relative standard deviation of measurements taken on the same day.[12] |
| Inter-day Precision (%RSD) | < 20% | The relative standard deviation of measurements taken on different days.[12] |
| Recovery | 70 - 120% | The percentage of the analyte recovered from the sample matrix during extraction.[12] |
Experimental Protocols
General Protocol for this compound Quantification using LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized based on the instrument, sample matrix, and chosen internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Homogenization: Homogenize the sample (e.g., plant material, honey, milk) to ensure uniformity.
-
Extraction: Extract the homogenized sample with an appropriate solvent, such as methanol or a methanol/water mixture with a small amount of acid (e.g., 0.1% formic acid).[13][14]
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
SPE Cleanup: Use a cation-exchange SPE cartridge to clean up the extract and remove interfering matrix components.[13][14]
-
Condition the cartridge with methanol followed by water.
-
Load the supernatant from the centrifuged extract.
-
Wash the cartridge with a weak solvent to remove neutral and acidic interferences.
-
Elute the PAs, including this compound and the IS, with a stronger, slightly basic solvent (e.g., methanol with 5% ammonium hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for PA analysis.[15][16]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.[16]
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for PAs.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[16]
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for both this compound and the internal standard to ensure accurate identification and quantification.
-
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of isotopically labeled internal standards on quantification of serum/plasma 17α-hydroxyprogesterone (17OHP) by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. hpst.cz [hpst.cz]
- 5. plantaanalytica.com [plantaanalytica.com]
- 6. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asclepia.com [asclepia.com]
- 11. lcms.cz [lcms.cz]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. an.shimadzu.com [an.shimadzu.com]
Technical Support Center: Optimizing Cell Density for Heliosupine Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell density in cytotoxicity assays involving Heliosupine.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell density crucial for a this compound cytotoxicity assay?
Optimizing cell seeding density is a critical step to ensure the reliability and reproducibility of cytotoxicity data.[1][2] Incorrect cell density can lead to misleading results, such as:
-
Low cell density: May result in a weak signal that is difficult to distinguish from the background, making it challenging to determine the true cytotoxic effect.
-
High cell density: Can lead to nutrient depletion, overcrowding, and altered metabolic activity, which can either mask the cytotoxic effects of this compound or induce cell death unrelated to the compound.[3]
Q2: What is the general mechanism of cytotoxicity for this compound?
This compound belongs to the pyrrolizidine alkaloid (PA) family of compounds. The cytotoxicity of PAs is primarily mediated through metabolic activation in the liver, leading to the formation of reactive metabolites called dehydropyrrolizidine alkaloids (DHPAs).[4][5] These DHPAs are highly reactive and can bind to cellular macromolecules like DNA and proteins, forming adducts.[4][5] This damage can trigger various cellular stress responses, including cell cycle arrest and apoptosis (programmed cell death).
Q3: What are some common issues encountered when determining the optimal cell density?
Common problems include high variability between replicate wells, low assay sensitivity, and results that are not reproducible.[3][6][7] These issues can often be traced back to inconsistent cell seeding, unhealthy cell populations, or suboptimal assay conditions.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in control wells | - Cell density is too high, leading to spontaneous cell death.[3]- Contamination of cell culture.- Components in the culture medium are interfering with the assay reagents.[3] | - Perform a cell titration experiment to determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of the experiment.[2]- Regularly test for mycoplasma and other contaminants.[8]- Test different media formulations or serum batches. |
| Low signal or poor dynamic range | - Cell density is too low.[3]- Incubation time with the detection reagent is too short.- The chosen assay is not sensitive enough for the cell type or experimental conditions. | - Increase the initial cell seeding density.- Optimize the incubation time for the specific assay being used.- Consider using a more sensitive cytotoxicity assay (e.g., ATP-based luminescence assays). |
| High variability between replicate wells | - Uneven cell distribution when seeding.- Pipetting errors.- "Edge effects" in the microplate. | - Ensure the cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting.- Use calibrated pipettes and proper pipetting techniques.[1]- To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent cell health and viability.- Different batches of reagents or serum. | - Use cells within a consistent and low passage number range.- Always perform a viability count before seeding and ensure cells are healthy and in the logarithmic growth phase.[1]- Use the same lot of reagents and serum for a set of related experiments whenever possible. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
This protocol outlines a general method to determine the optimal cell seeding density for a 96-well plate format. This should be performed for each new cell line or when assay conditions are significantly changed.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
96-well clear-bottom microplates
-
Cytotoxicity detection reagent (e.g., MTT, resazurin, or ATP-based reagent)
-
Multichannel pipette
Procedure:
-
Culture cells to approximately 70-80% confluency.
-
Harvest the cells using standard cell culture techniques.
-
Perform a cell count and determine cell viability (should be >95%).
-
Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., from 1,000 to 100,000 cells/well).
-
Seed 100 µL of each cell density into multiple wells of a 96-well plate. Include wells with media only as a blank control.
-
Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your chosen cytotoxicity assay according to the manufacturer's instructions.
-
Plot the absorbance/luminescence values against the number of cells seeded.
-
The optimal seeding density will be in the linear range of this curve, where the signal is strong but not yet at a plateau.[2] This ensures that the assay is sensitive to both increases and decreases in cell viability.
Protocol 2: General this compound Cytotoxicity Assay (MTT Assay)
Note: This is a general protocol and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells seeded at their optimal density in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Quantitative Data Summary
The following table provides a general range for optimal seeding densities for commonly used cancer cell lines in 96-well plates for cytotoxicity assays. It is imperative to experimentally determine the optimal density for your specific cell line and assay conditions.
| Cell Line | Seeding Density Range (cells/well) | Notes |
| MCF-7 (Breast Cancer) | 5,000 - 15,000 | Adherent, slower growing. |
| HeLa (Cervical Cancer) | 2,000 - 10,000 | Adherent, fast growing. |
| A549 (Lung Cancer) | 3,000 - 12,000 | Adherent, moderate growth rate. |
| HepG2 (Liver Cancer) | 8,000 - 20,000 | Adherent, forms clumps, slower growing. |
| PC-3 (Prostate Cancer) | 4,000 - 15,000 | Adherent, moderate growth rate. |
| Jurkat (T-cell Leukemia) | 20,000 - 80,000 | Suspension cells. |
Note: These are starting points. The optimal density will depend on the duration of the assay and the specific growth rate of your cell line.
Visualizations
Pyrrolizidine Alkaloid (PA) Bioactivation and Cytotoxicity Workflow
Caption: Workflow of this compound bioactivation and subsequent cellular damage leading to apoptosis.
Signaling Pathway of PA-Induced Apoptosis
Caption: Simplified signaling pathways of pyrrolizidine alkaloid-induced apoptosis.
Logical Flow for Troubleshooting High Variability
Caption: A logical troubleshooting guide for addressing high variability in cytotoxicity assays.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of pyrrolizidine alkaloid in human hepatic parenchymal and sinusoidal endothelial cells: Firm evidence for the reactive metabolites mediated pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
Reducing non-specific binding of Heliosupine in biochemical assays.
This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals reduce non-specific binding of Heliosupine in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern in my this compound assay?
Non-specific binding (NSB) refers to the interaction of an assay component, such as an antibody or the analyte itself, with unintended proteins or surfaces rather than the intended target.[1] For a small molecule like this compound, a pyrrolizidine alkaloid[2][3], this can lead to a high background signal, which masks the true specific signal.[4][5] The consequences are reduced assay sensitivity, inaccurate quantification, and an increased risk of false-positive results.[1][6][7]
Q2: What are the common causes of high non-specific binding for a small molecule like this compound?
High non-specific binding for small molecules in formats like ELISA or other immunoassays can stem from several factors:
-
Hydrophobic Interactions: The molecule may bind to hydrophobic pockets on the microplate surface or other proteins in the assay.[4][8]
-
Ionic/Charge-Based Interactions: Electrostatic attraction can cause the molecule or detection reagents to bind to charged surfaces or molecules.[8][9]
-
Insufficient Blocking: The blocking buffer may not have adequately covered all unoccupied sites on the assay plate, leaving them free for non-specific attachment.[4][10][11]
-
Inadequate Washing: Residual, unbound reagents that are not washed away can contribute to the background signal.[10][11][12]
-
Reagent Concentration: Excessively high concentrations of antibodies or other detection reagents can increase the likelihood of off-target binding.[10]
Q3: I'm observing high background in my ELISA for this compound. What is the first thing I should check?
The two most common culprits for high background in an ELISA are insufficient plate blocking and inadequate washing.[5] Start by reviewing your protocol for these two steps. Ensure you are using an appropriate blocking buffer and that your wash steps are stringent enough to remove all unbound reagents.[5][10][11] Running a control experiment with a negative control (no primary antibody) can help determine if the secondary antibody is binding non-specifically.[11]
Q4: How can I optimize my blocking step to reduce non-specific binding?
Optimization is key, as no single blocking agent is perfect for every assay.[4] Consider the following:
-
Choice of Blocker: Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum.[13] Normal serum from the same species as the secondary antibody is often very effective.[11][13][14]
-
Concentration and Time: You may need to increase the concentration of your blocking agent or extend the incubation time to ensure complete saturation of non-specific sites.[5][10] Typical incubation is 30 minutes to 2 hours at 25°C - 30°C.[4]
-
Test Different Agents: If high background persists, experiment with different blocking agents. See the table in the Troubleshooting Guide for options.
Q5: Can adjusting my wash buffer or protocol help reduce non-specific binding?
Absolutely. Washing is a critical step to remove unbound materials.[10] To improve washing efficacy:
-
Increase Wash Cycles: Try increasing the number of washes recommended for the assay.[10][12]
-
Increase Soak Time: Add a short incubation or soak step (e.g., 30 seconds) between aspiration and addition of new wash buffer.[5]
-
Add Detergent: Including a non-ionic detergent like Tween-20 (typically 0.05% v/v) in your wash buffer can help disrupt weak, non-specific interactions.[5]
-
Increase Salt Concentration: In some cases, increasing the ionic strength of the wash buffer with salts like NaCl can reduce charge-based non-specific binding.[8][10]
Q6: What role do detergents and salt concentration play in minimizing non-specific binding?
Detergents and salts are common additives to blocking and wash buffers that modify the chemical environment to discourage non-specific interactions.
-
Detergents (e.g., Tween-20): These are non-ionic surfactants that are particularly effective at disrupting hydrophobic interactions. By including a low concentration (e.g., 0.05%), they can prevent molecules from "sticking" to the plastic plate or other hydrophobic surfaces.[8]
-
Salts (e.g., NaCl): Increasing the salt concentration raises the ionic strength of the buffer. This can shield charged molecules, preventing them from interacting non-specifically with charged surfaces on the plate or other proteins.[8][9]
Q7: How do I perform a control experiment to confirm non-specific binding?
A crucial control is to run the assay on a blank surface without the immobilized ligand or capture molecule. Add the analyte (this compound) and the detection reagents as you normally would. Any signal generated in these wells is a direct measure of the non-specific binding to the plate surface and/or blocking agent.[8] Additionally, running a control without the primary antibody can help identify non-specific binding of the secondary antibody.[11]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting High Background
When faced with high non-specific binding, a systematic approach can help isolate the cause. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H31NO7 | CID 5281732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 5. arp1.com [arp1.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. biocompare.com [biocompare.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. sinobiological.com [sinobiological.com]
- 13. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 14. biocompare.com [biocompare.com]
Ensuring complete derivatization of Heliosupine for GC-MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete derivatization of Heliosupine for accurate Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, a pyrrolizidine alkaloid, possesses polar functional groups (hydroxyl and ester groups) that make it non-volatile.[1] GC-MS analysis requires compounds to be volatile to travel through the gas chromatograph.[2] Derivatization chemically modifies these polar groups, replacing active hydrogens with less polar groups, thereby increasing the volatility and thermal stability of the analyte for successful GC-MS analysis.[3][4][5]
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization method for compounds with hydroxyl groups like this compound is silylation.[2][5] This typically involves reacting the analyte with a silylating agent to form a trimethylsilyl (TMS) ether.[4] Commonly used reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5][6]
Q3: Are there alternative analytical methods that do not require derivatization?
A3: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem LC-MS/MS is a widely used alternative for the analysis of pyrrolizidine alkaloids.[7][8] LC-MS offers the advantage of analyzing polar compounds directly in the liquid phase, thus eliminating the need for the often laborious and potentially problematic derivatization step.[9][10][11]
Q4: How can I confirm if my derivatization of this compound is complete?
A4: To confirm complete derivatization, you can analyze a known concentration of a this compound standard. The resulting chromatogram should show a single, sharp peak corresponding to the derivatized this compound. The presence of broad or tailing peaks, or the appearance of the underivatized compound at a later retention time, may indicate an incomplete reaction. Comparing the peak area response of your derivatized standard to a previously established complete reaction can also provide a quantitative measure of derivatization efficiency.
Q5: What are the key factors that can lead to incomplete derivatization?
A5: Several factors can contribute to incomplete derivatization:
-
Presence of moisture: Silylation reagents are highly sensitive to moisture, which can consume the reagent and prevent it from reacting with the analyte.[2][12]
-
Improper reagent-to-analyte ratio: An insufficient amount of derivatizing agent will result in an incomplete reaction.
-
Suboptimal reaction temperature and time: Derivatization reactions have optimal temperature and time requirements that must be met.[13]
-
Sample matrix interference: Components in the sample matrix can interfere with the derivatization reaction.[8][14]
-
Degradation of derivatizing reagent: Reagents can degrade over time, especially if not stored properly.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization of this compound for GC-MS analysis.
Problem 1: Low or No Peak for Derivatized this compound
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Review and optimize the derivatization protocol. Ensure the correct reagent-to-analyte ratio, reaction temperature, and time are used.[13] |
| Presence of Water | Ensure all solvents, reagents, and samples are anhydrous. Dry the sample extract completely before adding the derivatization reagent.[2][12] Glassware should be oven-dried and cooled in a desiccator.[5] |
| Degraded Derivatization Reagent | Use a fresh vial of the derivatization reagent. Store reagents under anhydrous conditions as recommended by the manufacturer. |
| Analyte Degradation | This compound may be sensitive to high temperatures or extreme pH during sample preparation. Avoid excessive heating and harsh acidic or basic conditions.[15] |
| GC-MS Inlet Issues | Active sites in the GC inlet liner can cause analyte adsorption. Use a deactivated liner and replace it regularly.[16] |
Problem 2: Multiple or Tailing Peaks in the Chromatogram
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | This can result in a peak for the partially derivatized and/or underivatized analyte. Optimize the derivatization conditions (see above). |
| Formation of Multiple Derivatives | Some complex molecules can form multiple derivative products. This is less common with simple silylation of this compound but can occur. A methoximation step prior to silylation can sometimes help reduce the formation of multiple derivatives for certain compounds.[3][13] |
| GC Column Bleed or Contamination | High column bleed or contamination can lead to extraneous peaks. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
| Sample Matrix Interference | Co-eluting compounds from the sample matrix can appear as additional peaks. Improve the sample clean-up procedure to remove interfering substances.[14] |
| Tailing Peaks | Tailing peaks can be caused by active sites in the GC system (liner, column).[16] Ensure all components are properly deactivated. Tailing can also indicate an overloaded column; try injecting a smaller sample volume or a more dilute sample. |
Experimental Protocols
General Protocol for Silylation of this compound
This is a general guideline; optimization may be required for your specific sample and instrumentation.
-
Sample Preparation:
-
Ensure the this compound extract is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
The sample should be in a clean, dry reaction vial.
-
-
Derivatization:
-
Add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to the dried extract.
-
Add 50 µL of MSTFA (or BSTFA) and 1 µL of TMCS (optional, as a catalyst).
-
Cap the vial tightly and vortex briefly.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Use a non-polar capillary column (e.g., DB-5ms or equivalent) suitable for analyzing silylated compounds.[5]
-
Set appropriate temperature programs for the inlet, column, and transfer line.
-
Visualizations
Caption: Workflow for this compound Derivatization
Caption: Troubleshooting Incomplete Derivatization
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. youtube.com [youtube.com]
Technical Support Center: Managing Heliosupine-Induced Oxidative Stress in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing oxidative stress in cell cultures treated with Heliosupine. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce oxidative stress?
This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds known for their potential hepatotoxicity.[1][2] Like many PAs, this compound's cytotoxicity is linked to its metabolic activation, often by cytochrome P450 enzymes in liver cells, into reactive metabolites.[2][3] These metabolites can disrupt cellular homeostasis, leading to an overproduction of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[1][4] This imbalance between ROS generation and the cell's antioxidant defense capacity results in oxidative stress, which can damage cellular components like lipids, proteins, and DNA.[5][6]
Q2: What are the typical signs of oxidative stress in my this compound-treated cell cultures?
Common indicators of oxidative stress in cell culture include:
-
Decreased Cell Viability and Proliferation: A significant, dose-dependent reduction in cell viability is a primary sign.[2][7]
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. Increased cellular debris is also common.
-
Increased ROS Levels: Direct measurement will show elevated levels of intracellular ROS.[8]
-
Evidence of Cellular Damage: Look for signs of lipid peroxidation (e.g., increased malondialdehyde levels), DNA damage (e.g., 8-hydroxydeoxyguanosine), and protein carbonylation.[9][10]
-
Altered Antioxidant Response: Changes in the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) may be observed.[11][12]
Q3: Which cell lines are most susceptible to this compound-induced oxidative stress?
Hepatocellular carcinoma cell lines like HepG2 and HepaRG are often used to study the effects of PAs because they retain some metabolic activity necessary for the activation of these compounds.[1][2] However, any cell line can be affected, especially if it has been engineered to express specific cytochrome P450 enzymes (e.g., CYP3A4).[2][3] The sensitivity can also be influenced by the cell line's intrinsic antioxidant capacity.
Q4: What is the Keap1-Nrf2 pathway and why is it important in this context?
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[13] Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2 in the cytoplasm, targeting it for degradation.[14][15] When cells are exposed to oxidative stress, specific cysteine residues on Keap1 are modified, causing it to release Nrf2.[15] Nrf2 then translocates to the nucleus, where it activates the transcription of a battery of antioxidant and detoxification genes, including those for SOD, CAT, and glutathione S-transferases (GSTs).[14][16][17] Understanding this pathway is crucial as it represents a key target for cytoprotective strategies.
Troubleshooting Guide
Problem 1: Extremely high cell death observed even at low concentrations of this compound.
-
Possible Cause 1: Cell Culture Medium Composition. Standard culture media can be pro-oxidant and may lack sufficient antioxidants, exacerbating the effects of this compound.[18][19] The composition of the medium can significantly affect a cell's response to cytotoxicity.[20]
-
Solution:
-
Supplement the medium with antioxidants. N-acetylcysteine (NAC), a precursor to glutathione, is a common and effective choice.[21] Other options include Vitamin E (α-tocopherol) and Vitamin C (ascorbic acid).
-
Ensure the medium is fresh and has been stored correctly to prevent the degradation of components that could generate ROS.[22]
-
-
Possible Cause 2: High Metabolic Activity of the Cell Line. The cell line may have high endogenous cytochrome P450 activity, leading to rapid and potent metabolic activation of this compound.
-
Solution:
-
Characterize the metabolic enzyme profile of your cell line.
-
Consider using a specific inhibitor for the relevant CYP enzyme if your goal is to study the effects of the parent compound versus its metabolites.
-
Problem 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Variation in Cell Density. Cell density can affect oxygen consumption and the local concentration of secreted factors, influencing the cellular response to oxidative stress.[18]
-
Solution: Maintain a consistent seeding density and confluence level across all experiments. Standardize the timing of this compound treatment relative to cell seeding.
-
Possible Cause 2: Instability of this compound or Antioxidant Supplements. The compounds may degrade in the culture medium over the course of the experiment.
-
Solution:
-
Prepare fresh stock solutions of this compound and any antioxidants immediately before each experiment.
-
Perform media changes at regular intervals for long-term experiments to replenish the compound and remove degradation products.
-
-
Possible Cause 3: Fluctuating Oxygen Levels. Switching from the incubator (typically 5% CO2) to the benchtop (ambient air) can cause rapid changes in oxygen tension, leading to a form of hypoxia-reperfusion injury and a burst of ROS.[18]
-
Solution: Minimize the time cells are outside the incubator. If possible, perform critical steps in a controlled-atmosphere workstation.
Quantitative Data Summary
The following tables provide representative data on the effects of this compound and the mitigating effects of antioxidants. Note: These are example data and may not reflect results for all cell lines.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
|---|---|---|---|
| HepG2 | 24 | 125 | 1.5 |
| HepG2-CYP3A4 | 24 | 45 | 1.3 |
| A549 | 24 | 210 | 2.0 |
| Caco-2 | 24 | 180 | 1.8 |
Table 2: Effect of this compound and N-Acetylcysteine (NAC) on Oxidative Stress Markers in HepG2-CYP3A4 Cells (24h Treatment)
| Treatment | Intracellular ROS (Fold Change vs. Control) | SOD Activity (% of Control) | Catalase Activity (% of Control) |
|---|---|---|---|
| Control | 1.0 | 100% | 100% |
| This compound (45 µM) | 3.5 | 75% | 68% |
| NAC (5 mM) | 0.9 | 102% | 105% |
| this compound (45 µM) + NAC (5 mM) | 1.4 | 95% | 92% |
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: The Keap1-Nrf2 pathway response to this compound-induced oxidative stress.
Experimental Workflow
Caption: General experimental workflow for studying this compound-induced oxidative stress.
Detailed Experimental Protocols
Protocol 1: Assessment of Cell Viability using CCK-8 Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of various compounds.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. If testing antioxidants, prepare this compound dilutions in medium already containing the desired antioxidant concentration.
-
Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO, used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the control wells after subtracting the background absorbance from a blank well (medium + CCK-8, no cells).
Protocol 2: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is based on common methods for ROS detection.[23][24]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound +/- antioxidants as described in Protocol 1. A positive control (e.g., 100 µM H2O2 for 30 minutes) should be included.
-
Probe Loading: After the treatment period, remove the medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of 10 µM DCFH-DA solution (in PBS or serum-free medium) to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 30 minutes.
-
Measurement: Remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.
Protocol 3: Measurement of Superoxide Dismutase (SOD) Activity
This protocol outlines a general procedure. It is highly recommended to use a commercially available SOD assay kit and follow the manufacturer's instructions for accurate results.
-
Cell Lysate Preparation: After treatment, wash cells with cold PBS and scrape them into a microcentrifuge tube.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant. Determine the total protein concentration using a BCA or Bradford assay.
-
SOD Assay: Most commercial kits utilize a system where a superoxide anion radical is generated, which then reacts with a detection dye to form a colored product. SOD in the sample will scavenge the superoxide anions, inhibiting the color reaction.
-
Add the cell lysate (normalized for protein concentration) to the reaction mixture provided in the kit.
-
Measurement: Measure the absorbance at the specified wavelength (often ~450 nm) using a microplate reader.
-
Calculation: Calculate the SOD activity based on the inhibition of the colorimetric reaction, typically expressed as units of activity per milligram of protein.
References
- 1. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 6. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Induction of reactive oxygen species in neurons by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 10. FAQ: Oxidative Stress Assays | Cell Biolabs [cellbiolabs.com]
- 11. Molecular Mechanisms Involved in Oxidative Stress-Associated Liver Injury Induced by Chinese Herbal Medicine: An Experimental Evidence-Based Literature Review and Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alteration in the Antioxidant Enzymes activities as Potential biomarkers for Identification of Stress Caused by Afidopyropen Intoxication in Cyprinus carpio. [cwejournal.org]
- 13. myformulai.com [myformulai.com]
- 14. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Cross-validation of Heliosupine quantification methods (HPLC vs. LC-MS).
A Comparative Guide for Researchers in Drug Development and Natural Product Analysis
The accurate quantification of pyrrolizidine alkaloids (PAs), such as heliosupine, is critical in drug development and food safety due to their potential hepatotoxicity. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
Methodology Overview
Both HPLC and LC-MS methods first require the extraction of this compound from the sample matrix, followed by chromatographic separation. The key difference lies in the detection and quantification principles. HPLC-UV/DAD relies on the absorption of UV light by the analyte, while LC-MS identifies and quantifies the analyte based on its mass-to-charge ratio, offering higher selectivity and sensitivity.
Quantitative Performance Comparison
The choice between HPLC and LC-MS for this compound quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of each method based on published data for pyrrolizidine alkaloids.
| Parameter | HPLC-UV/DAD | LC-MS/MS |
| Limit of Detection (LOD) | Higher (typically in the µg/mL to high ng/mL range) | Lower (typically in the low ng/mL to pg/mL range)[1][2] |
| Limit of Quantification (LOQ) | Higher (typically in the µg/mL range) | Lower (typically in the ng/mL to pg/mL range)[1][2] |
| Linearity (R²) | Generally >0.99 | Generally >0.99[3] |
| Accuracy/Recovery (%) | 80-110% | 64.5-112.2%[1] |
| Precision (%RSD) | <15% | <15%[1] |
| Selectivity | Moderate, susceptible to interference from co-eluting compounds with similar UV absorption. | High, based on specific mass transitions, minimizing matrix interference. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Can be high with optimized methods. | Can be high with modern UPLC systems. |
Experimental Protocols
Below are representative experimental protocols for the quantification of pyrrolizidine alkaloids using both HPLC-UV and LC-MS/MS.
Sample Preparation (General Protocol)
A common extraction procedure for pyrrolizidine alkaloids from various matrices involves the following steps:
-
Homogenization: The sample is homogenized to ensure uniformity.
-
Extraction: PAs are typically extracted using an acidified aqueous solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water)[1][4]. The mixture is shaken or sonicated to facilitate extraction.
-
Centrifugation: The mixture is centrifuged to separate the solid matrix from the liquid extract.
-
Solid-Phase Extraction (SPE): The supernatant is often cleaned up using a strong cation exchange (SCX) SPE cartridge to remove interfering substances. The PAs are retained on the cartridge and then eluted with an ammoniated organic solvent (e.g., 5% ammonia in methanol)[1].
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a suitable solvent, typically the initial mobile phase, for injection into the chromatography system[5].
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
This method is a cost-effective option for routine analysis when high sensitivity is not a prerequisite.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used for the separation of PAs[3].
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol)[3][6].
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV or DAD detection is set at a wavelength where the PAs exhibit maximum absorbance, generally around 220 nm[6].
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with a tandem mass spectrometer (MS/MS), is the preferred method for trace-level quantification and in complex matrices due to its superior sensitivity and selectivity.
Chromatographic Conditions (UHPLC-MS/MS)
-
Column: A high-resolution C18 or HSS T3 column is often used for better separation of isomers[1].
-
Mobile Phase: Similar to HPLC, a gradient of acidified water and methanol or acetonitrile is used[1]. The use of volatile buffers like ammonium formate is common to ensure compatibility with the mass spectrometer[5].
-
Flow Rate: For Ultra-High-Performance Liquid Chromatography (UHPLC), flow rates are typically lower, around 0.3-0.5 mL/min[1].
Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for PA analysis[7].
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and then monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity[1].
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for both HPLC and LC-MS based quantification of this compound.
Conclusion
Both HPLC-UV/DAD and LC-MS/MS are viable methods for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis. For routine quality control where analyte concentrations are expected to be relatively high and the sample matrix is simple, HPLC-UV/DAD offers a reliable and cost-effective solution. However, for applications requiring high sensitivity and selectivity, such as trace-level detection in complex biological or food matrices, LC-MS/MS is the superior technique. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make an informed decision based on their analytical needs and available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. bfr.bund.de [bfr.bund.de]
- 6. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine alkaloids in the food chain: development, validation, and application of a new HPLC-ESI-MS/MS sum parameter method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Heliosupine and its N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of the pyrrolizidine alkaloid (PA) Heliosupine and its corresponding N-oxide. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes current knowledge on the bioactivity of related PAs and their N-oxides to offer a scientifically grounded comparison. The information presented herein is intended to support research and development activities in toxicology and pharmacology.
Introduction to this compound and its N-oxide
This compound is a diester pyrrolizidine alkaloid, a class of natural compounds known for their potential hepatotoxicity and genotoxicity.[1] Like other PAs, this compound requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to be converted into reactive pyrrolic metabolites that can bind to cellular macromolecules like DNA and proteins, leading to cellular damage.[2]
This compound N-oxide is a metabolite of this compound where the tertiary nitrogen of the pyrrolizidine ring is oxidized. PA N-oxides are generally considered detoxification products as they are more water-soluble and more readily excreted.[1] However, it is crucial to note that PA N-oxides can be reduced back to their parent PAs by gut microbiota and hepatic enzymes, thereby acting as a potential source of the toxic form in vivo.[3]
Bioactivity Comparison: this compound vs. This compound N-oxide
Cytotoxicity:
Studies comparing various PAs and their N-oxides have consistently shown that the N-oxides are significantly less cytotoxic in vitro.[4] This reduced cytotoxicity is attributed to the lower lipophilicity of N-oxides, which limits their ability to cross cell membranes and reach intracellular targets. A study comparing a range of dehydropyrrolizidine alkaloids (DHPAs) and their N-oxides found that none of the tested N-oxides were significantly cytotoxic at the concentrations where the parent alkaloids showed clear toxic effects.[4] The descending order of cytotoxicity in one study was lasiocarpine, seneciphylline, senecionine, heliotrine, riddelliine, monocrotaline, riddelliine-N-oxide, lycopsamine, intermedine, lasiocarpine-N-oxide and senecionine-N-oxide, illustrating the generally lower toxicity of the N-oxide forms.[4]
Genotoxicity:
While PA N-oxides are less potent, they are not devoid of genotoxic potential. Research on riddelliine N-oxide has shown that it can be metabolized back to the parent PA, riddelliine, and subsequently form DNA adducts, leading to genotoxicity.[5][6] In a comparative study, the level of DNA adducts in rats treated with riddelliine N-oxide was found to be 2.6-fold lower than in those treated with riddelliine at the same dose.[5] This suggests that while the N-oxide is less genotoxic, it still poses a genotoxic risk.
Data Presentation
The following table summarizes the comparative genotoxicity of Riddelliine and its N-oxide, which can be considered as a representative model for the expected differences between this compound and its N-oxide.
| Compound | Bioactivity Endpoint | Result | Reference |
| Riddelliine | DNA Adduct Formation | High | [5] |
| Riddelliine N-oxide | DNA Adduct Formation | 2.6-fold lower than Riddelliine | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the bioactivity of this compound and its N-oxide are provided below. These protocols are based on established methods used for other pyrrolizidine alkaloids.
MTT Assay for Cytotoxicity
This assay determines the metabolic activity of cells as an indicator of cell viability.
-
Cell Line: Human hepatoma (HepG2) cells are commonly used due to their metabolic competence.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a range of concentrations of this compound and this compound N-oxide in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Comet Assay for Genotoxicity (DNA Strand Breaks)
This assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Line: HepG2 cells or primary hepatocytes.
-
Procedure:
-
Treat cells with various concentrations of this compound and this compound N-oxide for a defined period (e.g., 24 hours).
-
Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.
-
Subject the slides to electrophoresis in an alkaline buffer (pH > 13). Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
-
In Vitro Micronucleus Assay for Genotoxicity (Chromosomal Damage)
This assay detects the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Cell Line: Metabolically competent cell lines such as HepG2 or TK6 cells with CYP3A4 overexpression are suitable.[7]
-
Procedure:
-
Expose the cells to different concentrations of this compound and this compound N-oxide for a period that allows for at least one cell division (e.g., 24-48 hours).
-
Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score the frequency of micronuclei in at least 1000 binucleated cells per concentration using a microscope.
-
An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) effects.
-
Mandatory Visualization
Caption: Metabolic activation pathway of this compound N-oxide.
Caption: Experimental workflow for comparing bioactivity.
References
- 1. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Differences in Heliosupine Metabolism and Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism and toxicity of Heliosupine, a pyrrolizidine alkaloid (PA), across various species. Due to the limited availability of data specifically for this compound, this guide draws upon established knowledge of closely related PAs to infer its metabolic fate and toxicological profile. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided to support further research.
Comparative Metabolism of this compound
The metabolism of this compound, like other PAs, is a critical determinant of its toxicity. The balance between bioactivation and detoxification pathways varies significantly among species, leading to marked differences in susceptibility to its toxic effects. The primary site of metabolism is the liver, involving Phase I and Phase II enzymes.
Key Metabolic Pathways:
-
Bioactivation (Dehydrogenation): Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, catalyze the dehydrogenation of the necine base of this compound. This process generates highly reactive pyrrolic metabolites, such as dehydropyrrolizidine, which are electrophilic and can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
-
Detoxification:
-
N-oxidation: Flavin-containing monooxygenases (FMOs) are primarily responsible for the N-oxidation of the tertiary amine in the necine base, forming this compound N-oxide. This metabolite is generally considered non-toxic and is readily excreted.
-
Hydrolysis: Esterases can cleave the ester groups of this compound, leading to the formation of the necine base (heliotridine) and the necic acids. This is generally a detoxification pathway.
-
Glutathione (GSH) Conjugation: The reactive pyrrolic metabolites can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugates are more water-soluble and are readily eliminated from the body, representing a major detoxification route.
-
Interspecies Variation in Metabolism:
Significant species-specific differences in the expression and activity of these enzymes lead to varying metabolic profiles and, consequently, different susceptibilities to toxicity.
-
Susceptible Species (e.g., Humans, Pigs, Rats, Mice): These species tend to exhibit a higher rate of bioactivation by CYP enzymes compared to detoxification pathways. Studies on the related PA, lasiocarpine, have shown that liver microsomes from susceptible species produce higher levels of reactive metabolites.[1][2] For instance, human liver microsomes have been shown to yield high levels of GSH-reactive metabolites of lasiocarpine, suggesting a greater potential for toxicity.[1][2]
-
Resistant Species (e.g., Rabbits, Sheep, Guinea Pigs): These species generally have a more favorable balance of metabolic pathways, with higher rates of detoxification. For example, sheep have been shown to have a higher rate of N-oxide formation for the PA senecionine.[3] Similarly, guinea pigs have demonstrated a predominant detoxification pathway for the PA clivorine through direct hydrolysis by carboxylesterases.[4] The high rate of GSH conjugation is also a key factor in the resistance of some species.[3]
Table 1: Comparative In Vitro Metabolism of Pyrrolizidine Alkaloids in Liver Microsomes
| Species | Predominant Metabolic Pathway | Formation of Reactive Metabolites | Susceptibility to Toxicity | Reference |
| Human | Bioactivation (CYP-mediated) | High | High | [1][2] |
| Pig | Bioactivation (CYP-mediated) | High | High | [1] |
| Rat | Bioactivation (CYP-mediated) | High | High | [1][3][4] |
| Mouse | Bioactivation (CYP-mediated) | High | High | [1] |
| Rabbit | Detoxification (N-oxidation, Hydrolysis) | Low | Low | [1][3] |
| Sheep | Detoxification (N-oxidation, GSH Conjugation) | Low | Low | [1][3] |
| Guinea Pig | Detoxification (Hydrolysis) | Low | Low | [4] |
Note: This table is based on data from various PAs and is intended to be representative of the expected metabolic trends for this compound.
Comparative Toxicity of this compound
The toxicity of this compound is directly linked to the production of reactive pyrrolic metabolites in the liver. These metabolites can cause a range of toxic effects, with hepatotoxicity being the most prominent.
Primary Toxic Effects:
-
Hepatotoxicity: The covalent binding of pyrrolic metabolites to liver cell macromolecules can lead to acute liver necrosis, chronic liver disease (e.g., fibrosis, cirrhosis), and veno-occlusive disease.
-
Genotoxicity and Carcinogenicity: The formation of DNA adducts by reactive metabolites can lead to mutations and the initiation of liver tumors.[5]
Interspecies Variation in Toxicity:
The differences in metabolism directly translate to variations in toxicity across species. Species that are efficient at bioactivating PAs and have lower detoxification capacity are more susceptible to the toxic effects.
Table 2: Comparative Acute Toxicity (LD50) of Pyrrolizidine Alkaloids
| Species | Route of Administration | LD50 (mg/kg) | Pyrrolizidine Alkaloid | Reference |
| Rat | Intravenous | 1.0 - 14 | T2 Toxin (a trichothecene with similar toxic effects) | [6] |
| Mouse | Intravenous | 1.0 - 14 | T2 Toxin | [6] |
| Guinea Pig | Subcutaneous | Varies by agent | Organophosphorus Compounds (for general toxicity comparison) | [7][8] |
| Rabbit | Dermal | Varies by chemical class | Organic Chemicals | [9] |
Experimental Protocols
In Vitro Metabolism of this compound Using Liver Microsomes
This protocol outlines a general procedure for comparing the in vitro metabolism of this compound across different species using liver microsomes.
Objective: To determine the metabolic profile of this compound and identify the major bioactivation and detoxification pathways in liver microsomes from various species (e.g., rat, rabbit, human).
Materials:
-
This compound
-
Liver microsomes from different species (e.g., rat, rabbit, human)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Glutathione (GSH)
-
Urea-hydrogen peroxide (for FMO-mediated reactions)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction
-
Internal standard for analytical quantification
-
HPLC-MS/MS system
Procedure:
-
Incubation Setup:
-
Prepare incubation mixtures in microcentrifuge tubes on ice.
-
To each tube, add phosphate buffer, liver microsomes (typically 0.5-1.0 mg/mL final concentration), and the NADPH regenerating system.
-
For studying GSH conjugation, add GSH (typically 1-5 mM final concentration) to a separate set of tubes.
-
For studying FMO activity, pre-incubate microsomes with urea-hydrogen peroxide.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (at a desired concentration, e.g., 1-10 µM).
-
-
Incubation:
-
Incubate the reactions at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2-3 volumes of ice-cold ACN or MeOH containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a suitable solvent for HPLC-MS/MS analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated HPLC-MS/MS method to identify and quantify this compound and its metabolites (e.g., this compound N-oxide, dehydropyrrolizidine-GSH conjugate).
-
Metabolite identification can be facilitated by comparing fragmentation patterns with known standards or by high-resolution mass spectrometry.
-
Acute Toxicity (LD50) Determination
This protocol provides a general guideline for determining the acute toxicity (LD50) of this compound in a rodent model, following established principles of toxicology testing.
Objective: To determine the median lethal dose (LD50) of this compound following a single administration in a rodent species (e.g., rat or mouse).
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, corn oil)
-
Rodents (e.g., Sprague-Dawley rats or CD-1 mice), of a single sex and specific age range
-
Standard laboratory animal housing and care facilities
-
Dosing syringes and needles
-
Necropsy instruments
Procedure:
-
Animal Acclimation:
-
Acclimate animals to the laboratory conditions for at least 5 days prior to the study.
-
-
Dose Selection and Grouping:
-
Based on available literature for similar PAs, select a range of at least 3-5 dose levels expected to cause mortality ranging from approximately 10% to 90%.
-
Assign animals randomly to dose groups and a control group (vehicle only), with a sufficient number of animals per group (e.g., 5-10).
-
-
Administration:
-
Administer a single dose of this compound or vehicle to each animal via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Observation:
-
Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, 24 hours) and then daily for 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and body weight.
-
Record mortality daily.
-
-
Necropsy:
-
Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the 14-day observation period.
-
Collect major organs (especially the liver) for histopathological examination.
-
-
Data Analysis:
-
Calculate the LD50 value and its 95% confidence interval using a recognized statistical method (e.g., probit analysis).
-
Visualizations
Caption: Metabolic pathways of this compound leading to bioactivation or detoxification.
Caption: Experimental workflow for acute toxicity (LD50) determination.
References
- 1. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 and flavin-containing monooxygenase families: age-dependent differences in expression and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the in vitro and in vivo metabolism of Cladribine (Leustatin, Movectro) in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Toxicity of Organophosphorus Compounds in Guinea Pigs Is Sex- and Age-Dependent and Cannot Be Solely Accounted for by Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute toxicity of organophosphorus compounds in guinea pigs is sex- and age-dependent and cannot be solely accounted for by acetylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
Heliosupine's Acetylcholinesterase Inhibitory Activity: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the acetylcholinesterase (AChE) inhibitory activity of Heliosupine against established AChE inhibitors: Donepezil, Galantamine, and Rivastigmine. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as an AChE inhibitor.
Executive Summary
This compound, a pyrrolizidine alkaloid, has been investigated for its potential to inhibit acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine. This guide benchmarks the in-vitro potency of this compound against three widely recognized AChE inhibitors used in the management of Alzheimer's disease. The compiled data, based on available literature, indicates that this compound exhibits significantly lower potency in comparison to Donepezil, Galantamine, and Rivastigmine.
Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and the selected comparator AChE inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | IC50 (AChE) | Source Enzyme |
| This compound | 0.57 mM[1][2] | Not Specified |
| 0.769 mM[1] | Not Specified | |
| Donepezil | 6.7 nM[3] | Not Specified |
| 222.23 µM[4] | Not Specified | |
| Galantamine | 410 nM | Not Specified |
| 556.01 µM[4] | Not Specified | |
| Rivastigmine | 5.5 µM[5][6] | Not Specified |
| 4.15 µM[6] | Acetylcholinesterase |
Note: The significant difference in the magnitude of IC50 values (mM for this compound vs. nM to µM for the comparators) underscores the lower in-vitro inhibitory potency of this compound against acetylcholinesterase.
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing the availability of ACh to bind to postsynaptic receptors. This enhanced cholinergic neurotransmission is the therapeutic basis for their use in conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Reversible inhibitors, like the ones compared here, bind to the enzyme temporarily.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Protocol: In-Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following provides a generalized protocol for determining the AChE inhibitory activity of a compound using the colorimetric method developed by Ellman.
1. Principle: This assay measures the activity of AChE by quantifying the production of thiocholine when acetylcholine (or acetylthiocholine) is hydrolyzed by the enzyme. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
2. Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (e.g., pH 8.0)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
3. Procedure:
Caption: Experimental Workflow for the Ellman's Assay.
4. Detailed Steps:
-
Prepare stock solutions of the test compound, positive control, and all reagents in the appropriate buffer.
-
In a 96-well plate, add the phosphate buffer to each well.
-
Add various concentrations of the test compound or the positive control to the designated wells. Include a control group with no inhibitor.
-
Add the AChE enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
5. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
Based on the available in-vitro data, this compound demonstrates weak inhibitory activity against acetylcholinesterase, with IC50 values in the millimolar range. This is in stark contrast to the potent, well-established AChE inhibitors Donepezil, Galantamine, and Rivastigmine, which exhibit inhibitory activity in the nanomolar to micromolar range. Further research would be necessary to explore any potential therapeutic relevance of this compound, considering its comparatively low in-vitro potency.
References
- 1. labshake.com [labshake.com]
- 2. This compound | ChE | 32728-78-2 | Invivochem [invivochem.com]
- 3. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Analysis of the Genotoxicity of Heliosupine and Other Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxicity of Heliosupine with other notable pyrrolizidine alkaloids (PAs). The information is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in toxicology and drug development.
Executive Summary
Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins known for their potential hepatotoxicity and genotoxicity.[1] Their genotoxic effects are primarily mediated by metabolic activation in the liver by cytochrome P450 (CYP) enzymes, leading to the formation of reactive pyrrolic metabolites.[2][3] These metabolites can form DNA adducts, induce DNA cross-linking, and cause chromosomal damage, ultimately contributing to mutagenesis and carcinogenesis.[1][3] The genotoxic potency of individual PAs varies significantly and is largely dependent on their chemical structure, particularly the nature of the necine base and the esterification of the necic acid moiety.[4][5] This guide focuses on comparing the genotoxic profile of this compound, an open-chain diester PA, with other structurally related PAs.
Comparative Genotoxicity Data
The following table summarizes quantitative data from various in vitro genotoxicity assays, providing a comparative overview of the potencies of this compound and other selected pyrrolizidine alkaloids. The data is compiled from multiple studies to offer a broad perspective. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.
| Pyrrolizidine Alkaloid | Chemical Structure | Genotoxicity Assay | Endpoint | Result | Reference |
| This compound | Open-chain diester | DNA Cross-linking | Relative Potency | Less potent than Seneciphylline, Riddelliine, Retrorsine, and Senecionine | [6] |
| Lasiocarpine | Open-chain diester | Micronucleus Assay | Lowest Effective Concentration (LEC) for Micronuclei Induction | 3.2 µM | [7] |
| γH2AX Assay | Benchmark Dose Lower Confidence Limit (BMDL) | 0.06 - 0.4 µM | [4] | ||
| Retrorsine | Cyclic diester | Micronucleus Assay | Lowest Effective Concentration (LEC) for Micronuclei Induction | 32 µM | [7] |
| γH2AX Assay | Benchmark Dose Lower Confidence Limit (BMDL) | 0.01 µM | [4] | ||
| Riddelliine | Cyclic diester | Micronucleus Assay | Lowest Effective Concentration (LEC) for Micronuclei Induction | 3.2 µM | [7] |
| DNA Cross-linking | Relative Potency | More potent than this compound | [6] | ||
| Seneciphylline | Cyclic diester | Micronucleus Assay | Lowest Effective Concentration (LEC) for Micronuclei Induction | 100 µM | [7] |
| DNA Cross-linking | Relative Potency | Most potent in the tested group | [6] | ||
| Senecionine | Cyclic diester | DNA Cross-linking | Relative Potency | More potent than this compound | [6] |
| Echimidine | Open-chain diester | Micronucleus Assay | Lowest Effective Concentration (LEC) for Micronuclei Induction | 32 µM | [7] |
| Europine | Monoester | Micronucleus Assay | Lowest Effective Concentration (LEC) for Micronuclei Induction | 100 µM | [7] |
| Lycopsamine | Monoester | Micronucleus Assay | Lowest Effective Concentration (LEC) for Micronuclei Induction | 100 µM | [7] |
Note: A lower LEC or BMDL value indicates a higher genotoxic potency. The relative potency for DNA cross-linking is based on a qualitative comparison from the cited study.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited in this guide are provided below. These protocols are generalized from standard practices in the field.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a widely used method to assess chromosomal damage. It detects micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Principle: Cells are exposed to the test compound and then treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.
General Protocol:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) or other suitable cell lines with metabolic capacity are cultured in appropriate media and conditions.
-
Exposure: Cells are treated with a range of concentrations of the pyrrolizidine alkaloid for a period that allows for at least one cell division (typically 24-48 hours). A vehicle control and a positive control are included.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium at a concentration sufficient to inhibit cytokinesis without being overly toxic.
-
Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: The frequency of micronucleated binucleated cells is determined by scoring at least 2000 binucleated cells per treatment group under a microscope.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
General Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the desired cell line or primary cells.
-
Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and expose alkali-labile sites. Electrophoresis is then carried out at a low voltage.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).
γH2AX Assay
The γH2AX assay is a sensitive and specific method for detecting DNA double-strand breaks (DSBs), a critical type of DNA damage.
Principle: Following the induction of DSBs, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This modification can be detected using specific antibodies, and the resulting foci can be quantified.
General Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as in other in vitro assays.
-
Fixation and Permeabilization: After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
-
Immunostaining: Cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
DNA Staining: The nuclear DNA is counterstained with a fluorescent dye like DAPI or Hoechst.
-
Imaging and Quantification: The cells are visualized using a fluorescence microscope or a high-content imaging system. The number of γH2AX foci per nucleus is quantified using image analysis software. Alternatively, the total fluorescence intensity of γH2AX can be measured by flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the generalized signaling pathway for pyrrolizidine alkaloid-induced genotoxicity and a typical experimental workflow for its assessment.
References
- 1. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Heliosupine: A Comparative Study of Solvent Extraction Efficiency
For researchers, scientists, and professionals in drug development, the efficient extraction of target bioactive compounds is a critical first step. This guide provides a comparative analysis of the extraction efficiency of Heliosupine, a pyrrolizidine alkaloid with noted biological activities, using various solvents. The information is compiled from multiple studies to offer a comprehensive overview for optimizing extraction protocols.
Pyrrolizidine alkaloids (PAs), including this compound, are a class of secondary metabolites found in various plant species, notably within the Heliotropium genus of the Boraginaceae family. The choice of solvent plays a pivotal role in the successful isolation of these compounds, directly impacting the yield and purity of the final extract. This guide synthesizes available data on the extraction of this compound and related PAs, presenting it in a clear, comparative format to aid in methodological decisions.
Experimental Protocols: A Synthesis of Methodologies
Plant Material: Dried and powdered aerial parts (leaves, stems, and flowers) of Heliotropium species known to contain this compound (e.g., Heliotropium indicum, Heliotropium supinum).
General Extraction Procedure (Maceration):
-
Sample Preparation: A known quantity of the powdered plant material (e.g., 100 g) is weighed.
-
Solvent Addition: The plant material is macerated in a selected solvent (e.g., methanol, ethanol, chloroform, or acidified water) at a specified solid-to-solvent ratio (commonly 1:10 w/v).
-
Extraction: The mixture is agitated at room temperature for a defined period, typically ranging from 24 to 72 hours. For improved efficiency, the extraction can be repeated multiple times with fresh solvent.
-
Filtration: The mixture is filtered to separate the liquid extract from the solid plant residue.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Quantification: The concentration of this compound in the crude extract is determined using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Acidified Water Extraction: For the extraction of PA N-oxides, which are often more water-soluble, an initial extraction with acidified water (e.g., 0.05 M H₂SO₄) is frequently employed. This is typically followed by a reduction step (e.g., using zinc dust) to convert the N-oxides to their free base forms, which can then be extracted with an organic solvent.
Comparative Data on Extraction Yields
The following table summarizes the available data on the extraction yields of total extracts and total pyrrolizidine alkaloids from Heliotropium species using different solvents. It is important to note that the yield of this compound itself is not explicitly quantified in a comparative manner across these studies; however, the data provides valuable insights into the overall extraction efficiency of different solvents for compounds of this class.
| Solvent System | Plant Species | Plant Part | Extraction Method | Total Crude Extract Yield (% w/w) | Total Pyrrolizidine Alkaloid Yield (% of dry weight) | Reference |
| Methanol | Heliotropium indicum | Leaf | Maceration | 7.2 | Not Reported | [1] |
| Ethanol (95%) | Heliotropium indicum | Leaf | Soxhlet | Not Reported | Not Reported | [2] |
| Ethanol | Heliotropium indicum | Leaf | Not Specified | 9.2 | Not Reported | [3] |
| Chloroform | Heliotropium indicum | Leaf | Not Specified | 1.2 | Not Reported | [3] |
| Acidified Water (0.5 M H₂SO₄) followed by Dichloromethane | Heliotropium europaeum | Seeds | Acid-base extraction | Not Reported | 0.28 | [4] |
| Not Specified | Heliotropium species | Various | Not Specified | Not Reported | 0.5 - 5.0 | [3] |
Note: The yields are highly dependent on the specific experimental conditions, including the plant material's origin and harvesting time, particle size, extraction time, and temperature.
Experimental Workflow and Signaling Pathways
To visually represent the general process of this compound extraction and analysis, the following diagrams have been generated.
Caption: General workflow for the extraction and quantification of this compound.
Caption: Key factors influencing the efficiency of this compound extraction.
Based on the available literature, polar solvents like methanol and ethanol generally exhibit higher extraction yields for total crude extracts from Heliotropium species. The presence of a hydroxyl group in these solvents facilitates the extraction of a broader range of compounds, including alkaloids. Acidified water is particularly effective for extracting the N-oxide forms of pyrrolizidine alkaloids, which are often abundant in the plant. Subsequent liquid-liquid extraction with a less polar solvent like chloroform or dichloromethane is then necessary to isolate the free alkaloid bases.
For researchers aiming to maximize the yield of this compound, a sequential extraction approach could be beneficial. An initial extraction with a polar solvent like methanol or ethanol to obtain a broad spectrum of compounds, followed by further purification steps, is a common strategy. Alternatively, for targeting the total PA content, including N-oxides, an initial acidified water extraction followed by reduction and organic solvent extraction is recommended. The choice of the optimal solvent will ultimately depend on the specific research goals, whether it is to obtain a high yield of the crude extract for initial screening or to isolate purified this compound for detailed biological assays. Further studies focusing on the direct quantification of this compound in extracts obtained with different solvents are warranted to provide more definitive guidance on optimizing its extraction.
References
Validating Biomarkers for Pyrrolizidine Alkaloid-Induced Liver Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established and emerging biomarkers for validating liver injury induced by pyrrolizidine alkaloids (PAs), such as Heliosupine. The focus is on providing objective performance comparisons, supporting experimental data, and detailed methodologies to aid in the robust assessment of hepatotoxicity.
Introduction to Pyrrolizidine Alkaloid-Induced Liver Injury
Pyrrolizidine alkaloids are a large group of phytotoxins found in numerous plant species.[1][2] Their hepatotoxicity is a significant concern in herbal medicine and food safety. The primary mechanism of PA-induced liver injury involves the metabolic activation of PAs by hepatic cytochrome P450 enzymes into reactive pyrrolic metabolites.[1][3][4] These metabolites readily bind to cellular proteins, forming pyrrole-protein adducts, which are central to the ensuing hepatotoxicity.[1][4] This process can lead to a range of liver damage, from acute hepatitis to chronic liver disease and veno-occlusive disease, also known as sinusoidal obstruction syndrome.
Biomarker Comparison: Specific vs. General Markers of Liver Injury
The validation of liver injury in the context of PA exposure necessitates a comparison between biomarkers specific to the mechanism of PA toxicity and general biomarkers of drug-induced liver injury (DILI).
| Biomarker Category | Specificity for PA-Induced Liver Injury | Mechanism of Action | Key Advantages | Key Limitations |
| Specific Biomarker | ||||
| Pyrrole-Protein Adducts | High | Formation of covalent adducts between reactive PA metabolites and cellular proteins.[1][4] | Directly reflects the causative toxicological event. Confirmed as a specific biomarker for PA-induced liver injury.[5] | Requires specialized analytical methods like UHPLC-MS. Not a routine clinical test. |
| General Biomarkers | ||||
| Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) | Low | Released from damaged hepatocytes into the bloodstream. | Well-established, routinely measured in clinical practice. | Lack of specificity; elevated in various liver diseases not related to PA exposure.[6][7] |
| MicroRNA-122 (miR-122) | Moderate | A liver-specific microRNA released into circulation upon hepatocyte injury. | Highly sensitive and liver-specific compared to ALT/AST. | Can be elevated in other liver conditions like viral hepatitis.[8] |
| High Mobility Group Box 1 (HMGB1) | Low | A nuclear protein released by necrotic cells that acts as a danger signal. | A marker of necrosis and inflammation. | Not specific to liver injury. |
| Keratin-18 (K18) Fragments (M30 & M65) | Moderate | M30 is a caspase-cleaved fragment indicating apoptosis; M65 represents total cell death (apoptosis and necrosis).[9][10][11] | Can differentiate between modes of cell death. | Not specific to PA-induced injury; can be elevated in other liver diseases. |
Experimental Protocols
Quantification of Pyrrole-Protein Adducts by UHPLC-MS
This method is considered the gold standard for confirming PA exposure and resulting liver injury.
Principle: This protocol is based on the detection and quantification of pyrrole-protein adducts in blood samples using ultra-high performance liquid chromatography-triple quadrupole-mass spectrometry (UHPLC-MS).[5]
Procedure:
-
Sample Preparation:
-
Collect whole blood samples from exposed individuals or animal models.
-
Isolate serum or plasma by centrifugation.
-
-
Protein Precipitation and Digestion:
-
Precipitate proteins from the serum/plasma sample.
-
Perform enzymatic digestion of the protein pellet to release the pyrrole-adducted amino acids.
-
-
UHPLC-MS Analysis:
-
Inject the digested sample into the UHPLC-MS system.
-
Separate the components using a suitable C18 column with a gradient elution.
-
Detect and quantify the specific pyrrole-protein adducts using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the adducts by comparing the peak areas to a standard curve generated with synthesized pyrrole-amino acid standards.
-
Measurement of Serum ALT and AST Levels
Principle: The activity of ALT and AST in serum is determined spectrophotometrically by measuring the rate of NADH oxidation in a coupled enzymatic reaction.[12]
Procedure:
-
Sample Preparation:
-
Collect blood and separate serum by centrifugation.[13]
-
-
Assay:
-
Add 10 µl of serum to a 96-well plate.[14]
-
Add 50 µl of ALT/AST reagent solution containing the necessary substrates (L-alanine and α-ketoglutarate for ALT; L-aspartate and α-ketoglutarate for AST) and cofactors.[14]
-
Incubate the plate at 37°C for 30 minutes.[14]
-
Add 50 µl of a colorimetric reagent (e.g., DNPH).[14]
-
Incubate for an additional 10 minutes at 37°C.[14]
-
Stop the reaction by adding 200 µl of 0.5 M NaOH.[14]
-
-
Measurement:
-
Read the absorbance at 510 nm using a microplate reader.[14]
-
-
Calculation:
-
Calculate the ALT/AST activity (U/L) based on a standard curve generated with pyruvate standards.[14]
-
Quantification of Serum miR-122 by RT-qPCR
Principle: This method involves the isolation of total RNA from serum, reverse transcription of miR-122 into cDNA, and subsequent quantification by real-time polymerase chain reaction (RT-qPCR).
Procedure:
-
RNA Extraction:
-
Reverse Transcription (RT):
-
Synthesize cDNA from the extracted RNA using a TaqMan MicroRNA Reverse Transcription kit with a specific stem-loop primer for miR-122.[15]
-
-
Real-Time qPCR:
-
Data Analysis:
Measurement of Serum HMGB1 by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of HMGB1 in serum.
Procedure:
-
Sample Preparation:
-
Collect blood and prepare serum.[18]
-
-
ELISA Protocol:
-
Add 100 µL of standards, controls, and samples to the wells of an HMGB1-coated microplate.[19]
-
Wash the plate.
-
Add 100 µL of biotin-labeled anti-HMGB1 antibody and incubate for 60 minutes at 37°C.[18]
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.[18]
-
Wash the plate.
-
Add 90 µL of TMB substrate and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
-
Measurement:
-
Read the absorbance at 450 nm.
-
-
Calculation:
-
Calculate the HMGB1 concentration based on the standard curve.
-
Measurement of Serum Keratin-18 (M30/M65) by ELISA
Principle: Specific sandwich ELISAs are used to measure total K18 (M65 assay) and caspase-cleaved K18 (M30 Apoptosense® assay).[10][20]
Procedure:
-
Sample Preparation:
-
Collect blood and prepare serum.
-
-
ELISA Protocol (General):
-
Specific Assays:
-
Calculation:
-
Quantify the concentration of M30 and M65 in U/L by comparison to their respective standard curves. The ratio of M30 to M65 can provide an indication of the relative contribution of apoptosis to the overall cell death.[20]
-
Visualizing the Pathways and Processes
Caption: Signaling pathway of pyrrolizidine alkaloid-induced hepatotoxicity.
Caption: Experimental workflow for biomarker validation.
Caption: Classification of biomarkers for PA-induced liver injury.
References
- 1. Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Blood Pyrrole-Protein Adducts--A Biomarker of Pyrrolizidine Alkaloid-Induced Liver Injury in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Clinical Evaluation of M30 and M65 ELISA Cell Death Assays as Circulating Biomarkers in a Drug-Sensitive Tumor, Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mmpc.org [mmpc.org]
- 15. MiR extraction and quantification [bio-protocol.org]
- 16. Variance component analysis of circulating miR-122 in serum from healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. ibl-america.com [ibl-america.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. diapharma.com [diapharma.com]
Comparative Analysis of Heliosupine's Effects: A Review of Available Data on Primary Hepatocytes and Liver Cell Lines
Primary hepatocytes are considered the "gold standard" for in vitro liver studies as they closely mimic the complex metabolic and physiological functions of the liver in vivo.[1] In contrast, immortalized liver cell lines, such as HepG2 and Huh7, offer advantages in terms of availability, ease of culture, and reproducibility, though they may not fully recapitulate the metabolic capacities of primary cells.[2][3][4] Understanding the differential responses of these models to xenobiotics like Heliosupine, a pyrrolizidine alkaloid known for its potential hepatotoxicity, is crucial for accurate risk assessment and mechanistic studies.[5]
This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and methodologies, even in the absence of specific findings for this compound. The subsequent sections detail the types of data required, standardized experimental protocols, and potential signaling pathways that could be investigated.
Data Presentation: A Template for Comparison
To facilitate a direct and clear comparison, quantitative data should be summarized in tabular format. Below are template tables that would be populated with experimental results.
Table 1: Comparative Cytotoxicity of this compound
| Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Data Source |
| Primary Human Hepatocytes | Data not available | Data not available | Data not available | |
| HepG2 | Data not available | Data not available | Data not available | |
| Huh7 | Data not available | Data not available | Data not available |
Table 2: Comparative Apoptotic Effects of this compound
| Cell Type | Assay Method | Parameter Measured | Result at [X] µM this compound (e.g., 48h) | Data Source |
| Primary Human Hepatocytes | Annexin V/PI Staining | % Apoptotic Cells | Data not available | |
| Caspase-3/7 Activity | Fold Change vs. Control | Data not available | ||
| HepG2 | Annexin V/PI Staining | % Apoptotic Cells | Data not available | |
| Caspase-3/7 Activity | Fold Change vs. Control | Data not available | ||
| Huh7 | Annexin V/PI Staining | % Apoptotic Cells | Data not available | |
| Caspase-3/7 Activity | Fold Change vs. Control | Data not available |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data. Below are methodologies for key experiments.
Cell Culture and Maintenance
-
Primary Human Hepatocytes:
-
Cryopreserved primary human hepatocytes should be thawed according to the supplier's instructions.
-
Cells are to be plated on collagen-coated plates in a specialized hepatocyte culture medium.
-
The medium should be changed after an initial attachment period (e.g., 4-6 hours) and then daily.
-
Cells should be allowed to form a stable monolayer before treatment.
-
-
Liver Cell Lines (HepG2, Huh7):
-
Cells should be cultured in a standard medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells should be passaged upon reaching 80-90% confluency.
-
For experiments, cells should be seeded at a predetermined density to ensure they are in the exponential growth phase during treatment.
-
Cytotoxicity Assay (e.g., MTT Assay)
-
Seed cells in 96-well plates and allow for attachment and growth.
-
Treat cells with a range of this compound concentrations for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
Following treatment, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using a suitable software.
Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 48 hours).
-
Harvest the cells (including any floating cells in the medium) and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Methodologies and Pathways
Diagrams created using the DOT language provide a clear visual representation of workflows and biological relationships.
Caption: Workflow for comparing this compound's effects.
Caption: Hypothesized pathways of this compound toxicity.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity in response to inducers and their predictivity for the detection of human hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Heliosupine Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical results for the pyrrolizidine alkaloid (PA) Heliosupine from a hypothetical inter-laboratory study. The data presented, while illustrative, is based on typical performance characteristics observed in proficiency tests for related compounds. This document includes detailed experimental protocols for the quantification of this compound and offers insights into the expected variability between laboratories.
Quantitative Data Summary
An inter-laboratory comparison was conducted to assess the proficiency of participating laboratories in quantifying this compound in a prepared honey sample. Each laboratory received a sample spiked with a known concentration of this compound and was instructed to analyze it using their in-house validated methods. The majority of participants employed liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely considered the gold standard for PA analysis.[1]
The performance of each laboratory was evaluated using z-scores, a statistical measure that indicates how far and in what direction a result deviates from the consensus mean.[2] A z-score between -2 and +2 is generally considered satisfactory.
Table 1: Inter-laboratory Comparison Results for this compound in Spiked Honey
| Laboratory ID | Reported Concentration (µg/kg) | Method | z-score |
| Lab 01 | 48.5 | LC-MS/MS | -0.58 |
| Lab 02 | 52.1 | LC-MS/MS | 0.82 |
| Lab 03 | 46.3 | UHPLC-MS/MS | -1.41 |
| Lab 04 | 55.0 | LC-MS/MS | 2.00 |
| Lab 05 | 49.8 | LC-MS/MS | -0.08 |
| Lab 06 | 51.2 | UHPLC-MS/MS | 0.46 |
| Lab 07 | 47.9 | LC-MS/MS | -0.82 |
| Lab 08 | 53.5 | LC-MS/MS | 1.41 |
| Assigned Value (Consensus Mean) | 50.0 µg/kg | ||
| Standard Deviation for Proficiency Assessment | 2.5 µg/kg |
Note: The data in this table is hypothetical and for illustrative purposes. It is based on typical results from proficiency tests for pyrrolizidine alkaloids.
Experimental Protocols
The following protocols outline a standard approach for the quantification of this compound in a complex matrix like honey, based on methods described in recent literature.[3][4]
Sample Preparation (Solid-Phase Extraction)
-
Sample Weighing and Dilution: Weigh 5.0 g of a homogenized honey sample into a 50 mL polypropylene centrifuge tube. Add 20 mL of 0.05 M HCl in 10% methanol.
-
Extraction: Vortex the sample for 5 minutes, followed by sonication for 15 minutes. Centrifuge at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18, 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol.
-
Elute the analytes with 10 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in methanol
-
-
Gradient Elution: A typical gradient would start at a low percentage of Solvent B, increasing to a high percentage over several minutes to elute the analytes.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.
Method Validation Parameters
For a method to be considered reliable, it must be validated. Typical validation parameters include:
-
Linearity: The method should demonstrate a linear response over a defined concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. For PAs, LOQs are often in the range of 0.05 to 2.5 µg/kg.[3][4]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. Recoveries should ideally be within 70-120%, with a relative standard deviation (RSD) of less than 15%.[3]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Visualizations
Analytical Workflow for this compound Quantification
Caption: A simplified workflow for the analysis of this compound in honey.
Logical Relationship in Proficiency Testing
Caption: The logical flow of an inter-laboratory proficiency test.
References
- 1. researchgate.net [researchgate.net]
- 2. Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the specificity of Heliosupine's interaction with its target.
For Researchers, Scientists, and Drug Development Professionals
Heliosupine, a pyrrolizidine alkaloid (PA) found in various plant species of the Heliotropium genus, has garnered scientific interest for its bioactivity. This guide provides a comparative analysis of this compound's interaction with its putative target, acetylcholinesterase (AChE), and discusses the critical aspect of its target specificity, a key consideration in drug development. The available data, primarily from in vitro studies, suggests that while this compound exhibits inhibitory activity against AChE, its specificity is not well-characterized, and its toxicological profile raises significant concerns about off-target effects.
Quantitative Analysis of this compound's Acetylcholinesterase Inhibition
This compound's inhibitory effect on acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine, has been a subject of investigation. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Target | IC50 (mM) | Compound Class |
| This compound & derivatives | Acetylcholinesterase | 0.53 - 0.60 | Pyrrolizidine Alkaloid |
| Other Pyrrolizidine Alkaloids | Acetylcholinesterase | 0.28 - 0.77 | Pyrrolizidine Alkaloid |
| Donepezil | Acetylcholinesterase | 0.0000067 | Piperidine derivative |
Table 1: Comparative IC50 values for this compound and other compounds against acetylcholinesterase. The data for this compound and other pyrrolizidine alkaloids is from studies on mixtures and related compounds. Donepezil is a well-established AChE inhibitor used in the treatment of Alzheimer's disease and is shown here for potency comparison.
The Challenge of Off-Target Effects and Toxicity
A significant hurdle in considering this compound for any therapeutic application is the well-documented toxicity associated with pyrrolizidine alkaloids. The primary concern is hepatotoxicity (liver damage), which is a result of metabolic activation of the pyrrolizidine structure in the liver. This metabolic activation leads to the formation of highly reactive pyrrolic esters that can bind to cellular macromolecules, including DNA, leading to cytotoxicity and carcinogenicity. This inherent toxicity mechanism underscores a profound lack of specificity and represents a major liability.
Currently, there is a lack of publicly available data from broad-panel screening assays for this compound, such as kinase profiling or receptor binding assays, which are standard procedures in modern drug discovery to assess off-target interactions.
Experimental Protocols
The determination of acetylcholinesterase inhibition by this compound and other compounds is typically performed using the Ellman's method.
Principle of the Ellman's Assay:
This colorimetric assay measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases.
General Protocol:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound (this compound), acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the acetylcholinesterase solution to initiate the reaction.
-
Incubation: Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Add the acetylthiocholine substrate to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Scientific Context
To better understand the biological and experimental context of this compound's activity, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of Heliosupine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of heliosupine, a hepatotoxic pyrrolizidine alkaloid. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. This compound is classified as acutely toxic and a potential carcinogen, necessitating stringent handling and disposal protocols.
Chemical and Physical Properties of this compound
A thorough understanding of this compound's properties is fundamental to its safe management in a laboratory setting. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₃₁NO₇[1][2][3][4][5] |
| Molecular Weight | 397.46 g/mol [2][3][5] |
| Appearance | Colorless gum[2] |
| Storage Temperature | -20°C[5] |
| Hazard Classifications | Acute Toxicity 2 (Oral, Dermal, Inhalation)[5] |
Experimental Protocol for Proper Disposal
Due to the high toxicity of this compound and the absence of a validated, publicly available chemical neutralization protocol, the primary method of disposal is through a licensed hazardous waste management service. The following step-by-step procedure outlines the process for the safe collection and preparation of this compound waste for professional disposal.
Objective: To safely collect and store this compound waste for disposal by a certified hazardous waste contractor.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
Lab coat
-
Respiratory protection (if handling powders or creating aerosols)
-
-
Designated and labeled hazardous waste container (sealable, leak-proof, and compatible with the waste)
-
Waste labels (including "Hazardous Waste," "Toxic," and the chemical name "this compound")
-
Fume hood
Procedure:
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment for the specific procedures being performed.
-
Personal Protective Equipment (PPE): Don appropriate PPE before handling this compound or its waste.
-
Waste Segregation:
-
Collect all this compound-contaminated materials, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," "Toxic," and "this compound."
-
Include the date of waste accumulation.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked with appropriate hazard signs.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
-
Documentation: Maintain a record of the amount of this compound waste generated and the date of disposal.
Note on Decontamination: For non-disposable items that have come into contact with this compound, a decontamination procedure should be followed. As no specific chemical deactivating agent is readily documented, a generic approach for potent toxins should be adopted in consultation with your institution's EHS. This may involve washing with a suitable solvent known to dissolve this compound, followed by a detergent wash. The cleaning solutions must be collected as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. jefferson.edu [jefferson.edu]
- 2. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Safe handling of carcinogens - Wikipedia [en.wikipedia.org]
- 5. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Standard Operating Protocol: Handling and Disposal of Heliosupine
This document provides essential safety and logistical procedures for the handling and disposal of Heliosupine. Given its classification as a highly toxic pyrrolizidine alkaloid, strict adherence to this protocol is mandatory to ensure personnel safety and environmental protection.
Hazard Identification and Chemical Properties
This compound is a naturally occurring pyrrolizidine alkaloid known for its significant toxicity.[1][2] It is classified as acutely fatal upon exposure through oral, dermal, or inhalation routes.[2][3] Like many pyrrolizidine alkaloids, its primary toxicity stems from metabolic activation in the liver, leading to hepatotoxicity, genotoxicity, and potential carcinogenicity.[1][4][5]
Table 1: GHS Hazard Classification for this compound
| GHS Code | Hazard Statement | Classification |
|---|---|---|
| H300 | Fatal if swallowed | Acute Toxicity, Oral (Category 1/2)[2][3] |
| H310 | Fatal in contact with skin | Acute Toxicity, Dermal (Category 1/2)[2][3] |
| H330 | Fatal if inhaled | Acute Toxicity, Inhalation (Category 1/2)[2][3] |
| - | Potential Carcinogen | Pyrrolizidine alkaloids are associated with tumorigenicity[4][5][6] |
Table 2: Chemical and Toxicological Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₁NO₇[2] |
| Molecular Weight | 397.5 g/mol [2] |
| Acute Toxicity (Oral LD₅₀) | ≤ 50 mg/kg (Estimated based on GHS Category 1/2)[7] |
| Storage Temperature | -20°C[3] |
Core Safety Protocol: Personal Protective Equipment (PPE) and Handling
All handling of this compound, whether in solid or solution form, must be performed within a designated hazardous substance handling area.
Engineering Controls:
-
Primary Containment: All manipulations of this compound must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of aerosols or solid particulates.[8]
Required Personal Protective Equipment (PPE):
-
Gloves: Double gloving is mandatory. Use two pairs of chemical-resistant nitrile gloves tested to ASTM D6978 standards (chemotherapy-grade).[8][9] Gloves must be changed immediately upon contamination or every 30-60 minutes during extended procedures.
-
Gown: A disposable, impermeable gown with long sleeves and tight-fitting elastic or knit cuffs must be worn.[8][9] The gown should close in the back to provide maximum frontal protection.
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times.
-
Face Protection: A full-face shield must be worn over safety goggles when there is a risk of splashes or spills.[10]
-
Respiratory Protection: The use of a chemical fume hood or BSC serves as the primary respiratory protection. If an emergency situation arises where these controls fail, or for spill cleanup outside of containment, a NIOSH-approved elastomeric half-mask with a multi-gas cartridge and P100 filter or a powered air-purifying respirator (PAPR) is required.[9]
Handling Procedure:
-
Preparation: Before handling, ensure the fume hood/BSC is operational. Gather all necessary equipment, including a designated waste container.
-
Weighing: Weigh solid this compound within the fume hood. Use a dedicated spatula and weighing paper.
-
Solution Preparation: Prepare solutions within the fume hood. Add solvent to the solid slowly to avoid aerosolization.
-
Post-Handling: After completion, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol followed by water) and dispose of all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, gown) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after.
Emergency Procedures
Table 3: Exposure Response Plan
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Secure the location and prevent entry. Alert safety personnel. Only trained personnel with appropriate respiratory protection and PPE should clean the spill using a hazardous drug spill kit. |
Disposal Plan
All materials contaminated with this compound are considered acutely hazardous chemical waste.[11]
-
Waste Streams:
-
Solid Waste: Includes unused this compound, contaminated labware (e.g., pipette tips, tubes), and cleaning materials.
-
Liquid Waste: Includes all solutions containing this compound.
-
Contaminated PPE: All used gloves, gowns, and other disposable protective equipment.
-
-
Procedure:
-
Collect all waste streams in separate, clearly labeled, leak-proof hazardous waste containers.
-
Label containers with "Hazardous Waste," "Acutely Toxic," and list "this compound" as the primary constituent.
-
Store waste containers in a designated, secure satellite accumulation area.
-
Arrange for disposal through your institution's certified hazardous waste management service. Disposal must comply with all federal, state, and local regulations.[11]
-
Visual Protocols and Mechanisms
The following diagrams illustrate the required workflow for handling this compound and its biological mechanism of action.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Metabolic activation of this compound leading to cellular toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C20H31NO7 | CID 5281732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound phyproof Reference Substance 32728-78-2 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flinnsci.com [flinnsci.com]
- 8. gerpac.eu [gerpac.eu]
- 9. publications.ashp.org [publications.ashp.org]
- 10. epa.gov [epa.gov]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
